Mocetinostat
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLUBSXIHFDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222945 | |
| Record name | Mocetinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Peroxidase | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16483 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
726169-73-9, 9003-99-0 | |
| Record name | Mocetinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=726169-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mocetinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726169739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mocetinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11830 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Peroxidase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mocetinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peroxidase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOCETINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GWB8T96J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mocetinostat (MGCD0103): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mocetinostat (also known as MGCD0103) is a potent, orally bioavailable, isotype-selective histone deacetylase (HDAC) inhibitor.[1][2][3] As a member of the benzamide class of HDAC inhibitors, it was rationally designed to target specific HDAC isoforms implicated in the pathogenesis of various cancers.[2][4][5] this compound selectively inhibits Class I HDACs (HDAC1, 2, and 3) and the sole Class IV member, HDAC11, leading to the hyperacetylation of histones and other non-histone proteins.[1][6] This epigenetic modulation reactivates the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.[5][7][8] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound, serving as a vital resource for professionals in oncology and drug development.
Discovery and Rationale
The discovery of this compound was rooted in the growing understanding of epigenetics in cancer. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that represses gene transcription.[9] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[2][5] Consequently, inhibiting HDACs emerged as a promising therapeutic strategy to reverse this aberrant gene silencing.[7]
This compound was developed by MethylGene (later Mirati Therapeutics) through the optimization of non-hydroxamate HDAC inhibitors, moving away from early pan-HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA).[4] The goal was to create a compound with improved selectivity for specific HDAC isotypes, potentially offering a better therapeutic window and reduced toxicity compared to non-selective inhibitors.[4] this compound's design as a 2-aminobenzamide derivative proved effective, yielding high specificity for Class I and IV HDACs, which are frequently deregulated in tumors.[2][4]
Chemical Profile and Synthesis
This compound is chemically identified as N-(2-Aminophenyl)-4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzamide.[5][6] Its structure features a 2-aminophenyl "cap" group that interacts with the rim of the HDAC active site, a benzamide linker, and a zinc-binding group that chelates the zinc ion crucial for deacetylase activity. The exocyclic amino group is essential for its inhibitory function.[1]
Synthesis Workflow
The synthesis of this compound involves a multi-step process, beginning with the coupling of key building blocks to assemble the core benzamide structure linked to the pyridinyl-pyrimidine moiety. A representative synthetic pathway is outlined below.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the selective inhibition of Class I (HDAC1, 2, 3) and Class IV (HDAC11) histone deacetylases.[1][6][9] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which relaxes chromatin structure and facilitates the transcription of previously silenced genes, including tumor suppressors like p21.[3][4]
Beyond histones, this compound's activity extends to non-histone proteins, affecting multiple cellular pathways critical for cancer cell survival and proliferation.[4]
Key cellular consequences include:
-
Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors (e.g., p21) halts the cell cycle.[4][10]
-
Induction of Apoptosis: this compound promotes apoptosis through both intrinsic and extrinsic pathways, modulating the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl2) proteins.[9][11]
-
Autophagy: The drug can induce autophagic cell death in some cancer models.[1][4]
-
Inhibition of Angiogenesis: It has been shown to suppress angiogenesis, a critical process for tumor growth.[11]
-
Immune Modulation: this compound can increase the expression of tumor antigens and MHC class I and II molecules on cancer cells, potentially enhancing their recognition by the immune system.[12][13] It also decreases the population of immunosuppressive cells like regulatory T cells (Tregs).[12][14]
-
Signaling Pathway Interference: It inhibits critical pro-survival pathways, including the PI3K/AKT and JAK/STAT pathways.[4][9][11]
Signaling Pathways Affected by this compound
Quantitative Data
Table 1: In Vitro HDAC Inhibition Profile
| HDAC Isoform | IC₅₀ (μM) | Class |
| HDAC1 | 0.15 | I |
| HDAC2 | 0.29 | I |
| HDAC3 | 1.66 | I |
| HDAC11 | 0.59 | IV |
| HDAC4, 5, 6, 7, 8 | >10 (No inhibition) | II |
(Data sourced from references[1][10][15][16][17])
Table 2: Preclinical Pharmacokinetic Profile in Rats
| Parameter | Value | Route |
| Bioavailability | 29.3% | Oral (15 mg/kg) |
| Half-life (t₁/₂) | ~7 - 11 hours (in patients) | Oral |
(Data sourced from references[4][18])
Key Experimental Protocols
Protocol 1: In Vitro HDAC Enzyme Inhibition Assay
This protocol describes a common method to determine the IC₅₀ values of this compound against purified recombinant HDAC enzymes.
-
Preparation: Dilute this compound to various concentrations in assay buffer (e.g., 25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Enzyme Incubation: Incubate the purified recombinant HDAC enzymes (e.g., HDAC1, HDAC2) with the diluted this compound for 10 minutes at room temperature.
-
Substrate Addition: Add a fluorogenic substrate, such as Boc-Lys(ε-Ac)-AMC, to the reaction mixture and incubate at 37°C. Incubation time varies depending on the HDAC isotype.
-
Development: Stop the reaction and add trypsin. The trypsin cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Detection: Measure the fluorescent signal using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~470 nm.[1]
-
Analysis: Calculate the percent inhibition at each drug concentration relative to a vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow: HDAC Inhibition Assay
Protocol 2: Western Blot for Protein Expression
This protocol is used to assess the effect of this compound on the expression and post-translational modification of key proteins in cancer cell lines.
-
Cell Treatment: Culture cancer cells (e.g., T98G glioblastoma cells) and treat with various concentrations of this compound (e.g., 0.5 to 2.5 µM) for a specified duration (e.g., 24-48 hours).[11]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-acetyl-Histone H3, anti-BAX, anti-Bcl2, anti-p-AKT, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) to determine relative changes in protein expression.[11]
Protocol 3: Pharmacokinetic Analysis in Rats
This protocol outlines the procedure for determining the pharmacokinetic properties of this compound in a preclinical rat model.
-
Animal Dosing: Administer this compound to rats via intravenous (e.g., 3 mg/kg) and oral (e.g., 15 mg/kg) routes.[18]
-
Sample Collection: Collect blood samples from the rats at predetermined time points into heparinized tubes. Centrifuge the blood to separate the plasma.
-
Sample Preparation: Precipitate plasma proteins by adding acetonitrile containing an internal standard (IS), such as midazolam. Centrifuge to pellet the protein and collect the supernatant.[18]
-
LC-MS/MS Analysis: Inject the supernatant into a liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a C18 column with a gradient mobile phase of acetonitrile and 0.1% formic acid in water to separate this compound from other plasma components.[18]
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. Use selective ion monitoring (SIM) or multiple reaction monitoring (MRM) to quantify the target ions (e.g., m/z 397 for this compound and m/z 326 for the IS).[18]
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Calculate the plasma concentration of this compound at each time point and use pharmacokinetic software to determine parameters like bioavailability, Cmax, Tmax, and half-life.
Clinical Development Overview
This compound has been evaluated in numerous clinical trials for both hematological malignancies and solid tumors.[6][7] Favorable results were seen in a Phase II trial for Hodgkin's lymphoma.[6] It has also been studied in follicular lymphoma, diffuse large B-cell lymphoma (DLBCL), acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and urothelial carcinoma.[6][7][8][19]
Clinical studies have established a three-times-weekly oral dosing regimen, often starting at doses between 70 mg and 90 mg.[4][8][20] While generally well-tolerated, common adverse events include fatigue, nausea, and diarrhea.[8] A temporary hold was placed on trials in 2008 due to concerns about cardiac events, but recruitment resumed after it was determined there was no direct correlation between the drug and pericardial effusions.[4][6]
Conclusion
This compound is a well-characterized, isotype-selective HDAC inhibitor that represents a significant advancement in the field of epigenetic cancer therapy. Its targeted mechanism of action, oral bioavailability, and demonstrated clinical activity make it a valuable agent both as a monotherapy and in combination with other anti-cancer treatments, including immunotherapy. The detailed protocols and data presented in this guide offer a foundational resource for researchers dedicated to exploring the full therapeutic potential of this compound and developing next-generation epigenetic modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Phase II Study of this compound (MGCD0103) In Patients with Relapsed and Refractory Classical Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C23H20N6O | CID 9865515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC class I inhibitor, this compound, reverses cardiac fibrosis in heart failure and diminishes CD90+ cardiac myofibroblast activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. exchemistry.com [exchemistry.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Liquid chromatography mass spectrometry determination of this compound (MGCD0103) in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. A phase II study of single agent this compound, an oral isotype-selective histone deacetylase (HDAC) inhibitor, in patients with diffuse large cell B-cell (DLBCL) and follicular (FL) lymphomas. - ASCO [asco.org]
Mocetinostat: A Technical Guide to its HDAC Selectivity Profile and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mocetinostat (MGCD0103) is a potent, orally bioavailable benzamide histone deacetylase (HDAC) inhibitor with a distinct selectivity profile for Class I and IV HDAC enzymes.[1][2] This technical guide provides an in-depth overview of this compound's HDAC isoform selectivity, the experimental methodologies used to determine its activity, and its impact on key cellular signaling pathways. The information is presented to support further research and drug development efforts centered on this compound.
HDAC Selectivity Profile
This compound exhibits a specific inhibitory pattern against HDAC isoforms, primarily targeting Class I (HDACs 1, 2, and 3) and Class IV (HDAC11) enzymes.[1][3] It shows significantly less or no activity against Class II HDACs (HDACs 4, 5, 6, 7, and 8).[4][5] This selectivity is a key characteristic that distinguishes it from pan-HDAC inhibitors and may contribute to its specific therapeutic effects and safety profile.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) | HDAC Class |
| HDAC1 | 0.15[4][5][6] | I |
| HDAC2 | 0.29[4][5][6] | I |
| HDAC3 | 1.66[4][5][6] | I |
| HDAC11 | 0.59[5] | IV |
| HDAC4 | >10[7] | II |
| HDAC5 | No Inhibition[5] | II |
| HDAC6 | No Inhibition[5] | II |
| HDAC7 | No Inhibition[5] | II |
| HDAC8 | No Inhibition[5] | II |
Experimental Protocols
In Vitro HDAC Inhibition Assay (Homogeneous Fluorescence Release Assay)
This assay quantifies the enzymatic activity of purified recombinant HDACs and the inhibitory potential of compounds like this compound.[4]
Methodology:
-
Enzyme Incubation: Purified recombinant human HDAC enzymes are incubated with varying concentrations of this compound in an assay buffer (e.g., 25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) for a defined period (e.g., 10 minutes) at room temperature.[4]
-
Substrate Addition: A fluorogenic substrate, such as Boc-Lys(ε-Ac)-AMC, is added to the reaction mixture.[4] The concentration of the substrate and the subsequent incubation time at 37°C are optimized for each HDAC isoform.[4]
-
Development: A developer solution containing a protease (e.g., trypsin) is added.[4] If the HDAC enzyme has deacetylated the lysine residue on the substrate, the protease can cleave the substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.[4]
-
Detection: The fluorescence is measured using a fluorometer at an excitation wavelength of approximately 360 nm and an emission wavelength of around 470 nm.[4]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of HDAC inhibition against the logarithm of the this compound concentration.
Workflow Diagram:
Caption: Workflow for in vitro HDAC inhibition assay.
Cellular Anti-Proliferative Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for the compound to exert its effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 values for cell growth inhibition are determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.
In Vivo Tumor Xenograft Study
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally (p.o.), often as a dihydrobromide salt, at various doses (e.g., 120-170 mg/kg).[4][5] The vehicle control group receives the formulation without the active compound.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded after a predetermined period (e.g., 13 days of daily administration), and tumors are excised and weighed.[4][5]
-
Pharmacodynamic Analysis: Tumor and/or peripheral blood mononuclear cells can be collected to assess the level of histone acetylation via methods like Western blotting or immunohistochemistry to confirm target engagement.
Core Signaling Pathways and Mechanisms of Action
This compound's anti-cancer effects are mediated through the modulation of multiple cellular signaling pathways, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound induces programmed cell death in cancer cells through both the intrinsic and extrinsic apoptosis pathways. A key mechanism involves the upregulation of microRNA-31 (miR-31).[7][8]
Signaling Pathway Diagram:
Caption: this compound-induced apoptotic signaling pathway.
This pathway highlights that this compound's inhibition of HDAC1 leads to increased expression of miR-31.[7][8] In turn, miR-31 suppresses the expression of the anti-apoptotic protein E2F6.[7][8] Concurrently, this compound upregulates pro-apoptotic proteins such as Bad and Bax, while downregulating the anti-apoptotic protein Bcl-2, ultimately leading to apoptosis.[1][8][9]
Histone Acetylation and Gene Expression
The primary mechanism of action of this compound is the inhibition of HDAC enzymes. This leads to an accumulation of acetyl groups on the lysine residues of histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes.[2][3]
Logical Relationship Diagram:
Caption: this compound's effect on histone acetylation and gene expression.
Conclusion
This compound is a selective HDAC inhibitor with a well-defined profile against Class I and IV isoforms. Its mechanism of action involves the induction of apoptosis through multiple pathways and the reactivation of silenced tumor suppressor genes via histone hyperacetylation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other isotype-selective HDAC inhibitors in preclinical and clinical settings. This targeted approach to HDAC inhibition holds promise for the development of more effective and less toxic epigenetic therapies for a range of malignancies.
References
- 1. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
Mocetinostat: A Technical Guide to Target Proteins and Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mocetinostat (also known as MGCD0103) is a potent and orally bioavailable benzamide histone deacetylase (HDAC) inhibitor.[1] It exhibits isotype selectivity, primarily targeting Class I HDACs (HDAC1, HDAC2, and HDAC3) and Class IV (HDAC11), which are frequently overexpressed in various cancers and associated with poor prognosis.[1][2][3] This technical guide provides an in-depth overview of this compound's target proteins, the cellular pathways it modulates, and detailed protocols for key experimental assays used to characterize its activity.
Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity
This compound's primary mechanism of action is the inhibition of specific HDAC enzymes. The following table summarizes its in vitro inhibitory activity against various HDAC isoforms.
| Target Protein | IC50 (µM) | Assay Type |
| HDAC1 | 0.15 | Cell-free assay |
| HDAC2 | 0.29 | Cell-free assay |
| HDAC3 | 1.66 | Cell-free assay |
| HDAC11 | 0.59 | Cell-free assay |
Data compiled from multiple sources.[4][5][6]
Core Cellular Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating several critical cellular pathways, leading to cell cycle arrest, apoptosis, and enhanced anti-tumor immunity.
Apoptosis Induction
This compound triggers programmed cell death through both intrinsic and extrinsic apoptotic pathways. A key mechanism involves the upregulation of microRNA-31 (miR-31).[3][7] This leads to the subsequent downregulation of the anti-apoptotic protein E2F6, a direct target of miR-31.[3][7] Furthermore, this compound has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins such as Bcl2 and Bid.[2][3] This shift in the Bax/Bcl2 ratio promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and leading to apoptosis.[2] In glioblastoma cell lines, this compound treatment at 20 µM and 25 µM resulted in a significant increase in the apoptotic cell population, reaching 62.6% and 68.75% in C6 cells, and 43% and 56.3% in T98G cells, respectively.[7]
Rb-E2F1 Pathway and Cell Cycle Arrest
The Retinoblastoma (Rb)-E2F1 pathway is a critical regulator of the cell cycle. This compound treatment leads to an upregulation of the tumor suppressor protein Rb and a decrease in its hyperphosphorylated form (pRB).[8] Hypophosphorylated Rb binds to the transcription factor E2F1, sequestering it and preventing the transcription of genes required for S-phase entry and cell cycle progression.[8] Consequently, this compound induces cell cycle arrest, primarily at the G1 and G2/M phases.[5][9]
Immune Modulation
This compound has demonstrated significant immunomodulatory effects, enhancing the anti-tumor immune response. It upregulates the expression of Programmed Death-Ligand 1 (PD-L1) and genes involved in antigen presentation, such as MHC class I and II molecules.[10][11] This can increase the visibility of tumor cells to the immune system. Furthermore, this compound has been shown to decrease the population of immunosuppressive T-regulatory cells (Tregs) within the tumor microenvironment and downregulate the expression of key Treg transcription factors, FOXP3 and HELIOS.[10]
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. Studies have indicated that this compound can inhibit the PI3K/AKT pathway.[2][3] The knockdown of HDAC1, a primary target of this compound, has been shown to suppress the expression of phosphorylated AKT (p-Akt).[7] While the precise molecular mechanism of how this compound directly modulates this pathway requires further elucidation, its inhibitory effect on this key survival pathway likely contributes to its overall anti-cancer activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
HDAC Inhibition Assay (Fluorometric)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant HDAC proteins.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
Dilute the recombinant HDAC enzyme and the fluorogenic substrate in assay buffer according to the manufacturer's instructions.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the diluted HDAC enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution provided with the assay kit.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the percentage of HDAC inhibition versus the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Western Blot for Histone Acetylation
This protocol is used to detect changes in the acetylation status of histones in cells treated with this compound.
Workflow:
Methodology:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the desired time.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imaging system.
-
Use an antibody against total histone H3 or a housekeeping protein like beta-actin as a loading control.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the association of specific proteins, such as transcription factors or modified histones, with specific genomic regions in the context of this compound treatment.
Workflow:
Methodology:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with a specific antibody (e.g., anti-acetyl-Histone H3 or an antibody against a transcription factor of interest) or a negative control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes by adding protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers for target gene promoters or other regions of interest.
-
Conclusion
This compound is a selective HDAC inhibitor with a well-defined target profile and a multi-faceted mechanism of action that impacts key cellular pathways involved in cancer cell proliferation, survival, and immune evasion. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising therapeutic agent. Further investigation into the precise molecular interactions of this compound with pathways such as PI3K/AKT will continue to refine our understanding of its therapeutic potential.
References
- 1. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combinatorial antitumor effect of HDAC and the PI3K-Akt-mTOR pathway inhibition in a Pten defecient model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC Inhibition Sensitize Hepatocellular Carcinoma to Lenvatinib via Suppressing AKT Activation [ijbs.com]
- 9. researchgate.net [researchgate.net]
- 10. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mocetinostat: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mocetinostat, also known as MGCD0103, is a potent and selective inhibitor of Class I and IV histone deacetylases (HDACs).[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for key assays are provided to facilitate its application in preclinical research and drug development.
Chemical Structure and Properties
This compound is a benzamide-based HDAC inhibitor.[2][5] Its chemical identity and key properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide |
| CAS Number | 726169-73-9 |
| Molecular Formula | C23H20N6O |
| SMILES | C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4 |
| InChI | InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29) |
| InChIKey | HRNLUBSXIHFDHP-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 396.44 g/mol |
| Physical Description | Crystalline solid |
| Solubility | Soluble in DMSO and 0.1N HCl(aq).[6][7] |
| Melting Point | Not available |
Pharmacological Profile
This compound is a selective inhibitor of Class I and IV HDACs. Its inhibitory activity against various HDAC isoforms is detailed below.
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.15 |
| HDAC2 | 0.29 |
| HDAC3 | 1.66 |
| HDAC11 | 0.59 |
| HDAC4, 5, 6, 7, 8 | No significant inhibition |
(Data sourced from multiple studies)[1][5][8]
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects primarily through the inhibition of HDAC enzymes. This inhibition leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[9] The downstream effects include cell cycle arrest, induction of apoptosis, and autophagy.[5][10] this compound has also been shown to modulate other signaling pathways implicated in cancer, such as the PI3K/Akt and JAK/STAT pathways.[3][10]
Caption: this compound's mechanism of action.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a cell-free assay to determine the inhibitory activity of this compound on purified HDAC enzymes.[5][11][12]
Caption: Workflow for a fluorometric HDAC inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer (25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute purified recombinant HDAC enzyme in assay buffer.
-
Prepare the fluorogenic substrate, Boc-Lys(ε-Ac)-AMC.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the diluted HDAC enzyme to wells containing the this compound dilutions or vehicle control.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the Boc-Lys(ε-Ac)-AMC substrate.
-
Incubate the plate at 37°C for a duration optimized for the specific HDAC isoform.
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding a trypsin solution.
-
Incubate for 20 minutes at room temperature to allow for the release of the fluorophore (AMC) from the deacetylated substrate.
-
Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 470 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT)
This protocol outlines the use of an MTT assay to assess the effect of this compound on the proliferation of cancer cell lines.[12]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization buffer (e.g., 50% N,N-dimethylformamide, 20% SDS, pH 4.7) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Cell Death Detection ELISA)
This protocol describes an ELISA-based method to quantify apoptosis by detecting mono- and oligonucleosomes in the cytoplasm of cells treated with this compound.[13]
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for 24 hours.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol to release cytoplasmic histone-associated DNA fragments.
-
ELISA Procedure:
-
Add the cell lysates to a streptavidin-coated microplate.
-
Add a mixture of anti-histone-biotin and anti-DNA-peroxidase antibodies.
-
Incubate to allow the formation of a sandwich complex.
-
-
Detection:
-
Wash the wells to remove unbound components.
-
Add a colorimetric substrate (e.g., ABTS).
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: The absorbance is directly proportional to the amount of apoptosis.
Conclusion
This compound is a well-characterized, selective HDAC inhibitor with significant potential in cancer therapy. This guide provides essential technical information and detailed experimental protocols to support further research and development of this compound. The provided data and methodologies offer a solid foundation for investigating the therapeutic applications of this compound in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. MGCD0103, this compound - HDAC Inhibitor [hdacis.com]
- 8. exchemistry.com [exchemistry.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | HDAC | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 12. This compound(MGCD0103) | CAS#:726169-73-9 | Chemsrc [chemsrc.com]
- 13. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Epigenetic Modifications Induced by Mocetinostat Treatment
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the epigenetic modifications induced by Mocetinostat, a selective inhibitor of histone deacetylases (HDACs). It covers the compound's mechanism of action, quantitative effects on cellular processes, and detailed experimental protocols relevant to its study.
Introduction to this compound (MGCD0103)
This compound, also known as MGCD0103, is an orally available, spectrum-selective histone deacetylase (HDAC) inhibitor.[1] Epigenetic alterations, such as histone deacetylation, are critical in the regulation of gene expression and are frequently deregulated in cancer, leading to the silencing of tumor suppressor genes.[2][3] HDAC inhibitors aim to reverse these changes by preventing the removal of acetyl groups from histones, which leads to a more open chromatin structure and can restore the expression of silenced genes.[2][4]
This compound is a benzamide derivative that selectively targets Class I and Class IV HDACs.[2][3] Its mechanism involves the binding of its exocyclic amino group to the zinc ion within the active site of the HDAC enzyme, thereby inhibiting its deacetylase activity.[5] This inhibition results in the hyperacetylation of both histone and non-histone proteins, leading to various downstream effects including cell cycle arrest, induction of apoptosis, and modulation of the immune system.[1][2][6]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the inhibitory and antiproliferative activity of this compound.
Table 1: HDAC Inhibitory Activity of this compound (In Vitro)
This table presents the half-maximal inhibitory concentrations (IC50) of this compound against various HDAC isotypes in cell-free assays. The data highlights its selectivity for Class I (HDAC1, 2, 3) and Class IV (HDAC11) enzymes.
| HDAC Isotype | IC50 (µM) | Selectivity Profile | Citations |
| HDAC1 | 0.15 | Highly Potent | [1][7][8][9] |
| HDAC2 | 0.29 | Highly Potent | [1][8][9] |
| HDAC3 | 1.66 | Potent | [1][8][9] |
| HDAC11 | 0.59 | Potent | [1][8] |
| HDAC4 | >10 | No significant activity | [1][8][10] |
| HDAC5 | >10 | No significant activity | [8] |
| HDAC6 | >10 | No significant activity | [8] |
| HDAC7 | >10 | No significant activity | [8] |
| HDAC8 | >10 | No significant activity | [1][8][10] |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
This table shows the IC50 values for this compound-induced reduction in cell viability across different breast cancer cell lines, demonstrating its antiproliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Citations |
| MCF7 | Estrogen Receptor Positive (ER+) Breast Cancer | 1.17 | [11] |
| T47D | Estrogen Receptor Positive (ER+) Breast Cancer | 0.67 | [11] |
| BT549 | Triple-Negative Breast Cancer (TNBC) | 4.38 | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 3.04 | [11] |
| 4T1 | Mouse Breast Cancer | 3.125 | [12] |
Table 3: this compound-Induced Changes in Gene Expression
This table highlights key genes whose expression is modulated by this compound treatment in various cancer cell lines, linking its epigenetic activity to functional cellular outcomes.
| Gene | Function/Pathway | Effect of this compound | Cell Type Context | Citations |
| PD-L1 | Immune Checkpoint | Upregulation | Non-Small Cell Lung Cancer (NSCLC) | [6] |
| HLA-A, HLA-DR | Antigen Presentation | Upregulation | NSCLC | [6] |
| p21 (CDKN1A) | Cell Cycle Inhibition | Upregulation | General cancer cells | [2][13] |
| Bax | Pro-apoptotic | Upregulation | Glioblastoma, Prostate Cancer | [3][5][14] |
| Bcl-2 | Anti-apoptotic | Downregulation | Glioblastoma, Prostate Cancer | [3][5][14] |
| E2F6 | Anti-apoptotic | Downregulation | Prostate Cancer | [14] |
| miR-31 | Pro-apoptotic microRNA | Upregulation | Prostate Cancer | [14] |
| MMP2, MMP9 | Extracellular Matrix Breakdown | Downregulation | Glioblastoma | [5] |
| KLF4 | Cartilage Signature Gene | Upregulation | Human Chondrocytes | [15] |
Core Epigenetic Mechanism and Signaling
This compound's primary epigenetic effect is the inhibition of HDACs, leading to the accumulation of acetylated histones, particularly on H3 and H4.[2][11] This hyperacetylation neutralizes the positive charge of lysine residues on histone tails, weakening their interaction with negatively charged DNA. The resulting relaxed chromatin structure allows for increased accessibility of transcription factors to DNA, thereby reactivating the expression of previously silenced genes.[2][4]
Beyond histone acetylation, studies have shown that HDAC inhibitors like this compound can indirectly influence other epigenetic marks. For instance, this compound treatment has been observed to cause dose-dependent increases in histone lysine methylation and decreases in histone methylarginines.[16] This suggests a complex interplay and crosstalk between different epigenetic modifications following HDAC inhibition.[16]
Caption: Core mechanism of this compound action.
Induction of Apoptosis
A key downstream effect of this compound is the induction of apoptosis in cancer cells.[5][7] This is achieved through the modulation of apoptosis-regulating proteins. This compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3][5] The increased Bax/Bcl-2 ratio promotes the release of cytochrome C from the mitochondria, which in turn activates caspases (e.g., Caspase-3, -7, -9) that execute the apoptotic program.[5][12]
Caption: Apoptosis signaling pathway affected by this compound.
Detailed Experimental Protocols
The following sections provide standardized methodologies for key experiments used to characterize the effects of this compound.
Western Blotting for Histone Acetylation
Western blotting is a fundamental technique used to detect changes in global histone acetylation following this compound treatment.[17]
Objective: To quantify the relative levels of acetylated Histone H3 (Ac-H3) and acetylated Histone H4 (Ac-H4) in cells treated with this compound compared to a control.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116, A549, or relevant cancer cell line) at a density of 1-2 x 10^6 cells per 10 cm dish.
-
Allow cells to adhere for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM) or DMSO (vehicle control) for a specified time (e.g., 24, 48 hours).
-
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells by scraping and wash twice with ice-cold PBS containing 5 mM Sodium Butyrate (to inhibit HDAC activity during extraction).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation at 4°C for at least 4 hours (or overnight).
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing histones) to a new tube and precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 33%. Incubate on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C. Wash the pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in deionized water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
For each sample, load 15-20 µg of histone extract onto a 15% SDS-polyacrylamide gel.[18]
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Acetylated Histone H3 (e.g., anti-acetyl-H3 Lys9).
-
Acetylated Histone H4 (e.g., anti-acetyl-H4 Lys8).
-
Total Histone H3 or β-actin (as a loading control).[18]
-
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify band intensity, normalizing the acetylated histone signal to the total histone or loading control signal.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the specific genomic regions where histone acetylation is altered by this compound treatment.[6][19]
Objective: To map the genome-wide locations of specific histone acetylation marks (e.g., H3K27ac) in response to this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. exchemistry.com [exchemistry.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with this compound (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - this compound activates Krüppel-like factor 4 and protects against tissue destruction and inflammation in osteoarthritis [insight.jci.org]
- 16. HDAC inhibitors induce global changes in histone lysine and arginine methylation and alter expression of lysine demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histone western blot protocol | Abcam [abcam.com]
- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular analysis of the action of epigenetic drugs and probes - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Mocetinostat's Effect on Tumor Suppressor Gene Expression
Introduction
This compound (also known as MGCD0103) is a potent, orally active benzamide histone deacetylase (HDAC) inhibitor.[1][2] It selectively targets Class I (HDAC1, 2, 3) and Class IV (HDAC11) HDAC isoforms.[1][2][3] Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more compact chromatin structure, leading to transcriptional repression.[3][4][5] In many cancers, the overexpression or aberrant activity of HDACs leads to the silencing of critical tumor suppressor genes, contributing to uncontrolled cell growth and survival.[5][6] this compound's mechanism of action involves the reversal of this epigenetic silencing, thereby restoring the expression of tumor suppressor genes and exerting anti-tumor effects.[6][7] This technical guide provides a comprehensive overview of the molecular mechanisms, experimental data, and key protocols related to the action of this compound on tumor suppressor genes.
Core Mechanism: Re-expression of Tumor Suppressor Genes
The primary anti-cancer function of this compound stems from its ability to inhibit HDACs. This inhibition leads to the accumulation of acetylated histones, which neutralizes their positive charge and weakens their interaction with negatively charged DNA. The resulting "open" or relaxed chromatin configuration (euchromatin) allows transcription factors and the cellular transcription machinery to access the promoter regions of previously silenced genes, including tumor suppressor genes.[7]
Deregulation of HDAC activity has been directly linked to the silencing of key tumor suppressor genes in various cancers.[6] By inhibiting Class I HDACs, this compound can restore the normal acetylation patterns at these gene loci, leading to their re-expression. This targeted action can induce several anti-cancer outcomes, including cell cycle arrest, apoptosis (programmed cell death), and differentiation.[4][6][8]
Key Signaling Pathways and Affected Genes
This compound has been shown to modulate several critical pathways and upregulate multiple tumor suppressor genes:
-
Retinoblastoma (Rb)/E2F Pathway: Studies in glioblastoma cells have demonstrated that this compound upregulates the expression of the Retinoblastoma (Rb) tumor suppressor gene in a dose-dependent manner.[4] The active, hypophosphorylated form of the Rb protein binds to and inactivates the E2F transcription factor. The downregulation of E2F1 expression following this compound treatment prevents the transcription of genes necessary for the S phase of the cell cycle, leading to cell cycle arrest.[3][4]
-
p53 Pathway: The tumor suppressor p53 is a crucial regulator of cell cycle arrest and apoptosis. HDACs can deacetylate p53, reducing its tumor suppressor activity.[6] While direct upregulation of p53 by this compound is noted, the inhibition of HDACs can also enhance the acetylation and, therefore, the stability and transcriptional activity of existing p53.[6][7] This can lead to the induction of pro-apoptotic proteins like BAX.[3][4]
-
E-cadherin: In chondrosarcoma cells, combination treatment with this compound and the DNA methyltransferase inhibitor decitabine resulted in the increased expression of E-cadherin, an important tumor suppressor gene involved in cell adhesion.[9]
-
miR-31/E2F6 Axis: In prostate cancer, this compound activates the expression of miR-31, a microRNA that is often epigenetically silenced in cancer.[10] Activated miR-31, in turn, targets and downregulates the anti-apoptotic protein E2F6, contributing to this compound-induced apoptosis.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment across various cancer cell lines as reported in preclinical studies.
Table 1: Effect of this compound on Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
|---|---|---|---|
| MCF7 | Breast Cancer (ER+) | 1.17 | [11] |
| T47D | Breast Cancer (ER+) | 0.67 | [11] |
| BT549 | Breast Cancer (TNBC) | 4.38 | [11] |
| MDA-MB-231 | Breast Cancer (TNBC) | 3.04 | [11] |
| A549 | Lung Cancer | ~0.5 (approx.) | [2] |
| HCT116 | Colon Cancer | ~0.5 (approx.) |[2] |
Table 2: Modulation of Key Gene and Protein Expression by this compound
| Cell Line(s) | Target Gene/Protein | Effect | Notes | Citation |
|---|---|---|---|---|
| C6, T98G (Glioblastoma) | Retinoblastoma (Rb) | Upregulated | Dose-dependent increase in protein expression. | [4] |
| C6, T98G (Glioblastoma) | E2F1 | Downregulated | Protein expression decreased with treatment. | [3][4] |
| C6, T98G (Glioblastoma) | BAX (Pro-apoptotic) | Upregulated | Increased protein expression. | [3][4] |
| C6, T98G (Glioblastoma) | Bcl2 (Anti-apoptotic) | Downregulated | Decreased protein expression. | [3][4] |
| DU-145 (Prostate Cancer) | Bad (Pro-apoptotic) | Upregulated | Dose-dependent increase in protein expression. | [10][12] |
| DU-145 (Prostate Cancer) | miR-31 | Upregulated | Activation of microRNA expression. | [10] |
| DU-145 (Prostate Cancer) | E2F6 (Anti-apoptotic) | Downregulated | Decreased protein expression. | [10] |
| Chondrosarcoma cell lines | E-cadherin | Upregulated | In combination with decitabine. | [9] |
| NSCLC cell lines | PD-L1, HLA-A, HLA-DLA | Upregulated | Concentration-dependent increase. |[13] |
Visualizations: Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes related to this compound's action.
Caption: Mechanism of this compound-induced tumor suppressor gene expression.
Caption: Workflow for analyzing this compound's effect on gene expression.
Caption: Logical flow from HDAC activity to gene expression state.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the effects of this compound. These are generalized methodologies based on standard practices cited in the literature.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., glioblastoma C6 and T98G, prostate cancer DU-145) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C.
-
Treatment: Cells are seeded in plates or flasks and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control (DMSO at a final concentration <0.1%). Treatment duration typically ranges from 24 to 72 hours, depending on the assay.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) per sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Rb, p53, E2F1, BAX, Bcl2, Acetyl-Histone H3) and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using an RNA extraction kit (e.g., RNeasy Kit) or TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
PCR Amplification: qRT-PCR is performed using a real-time PCR system with a SYBR Green master mix and gene-specific primers for the tumor suppressor genes of interest. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, comparing the expression in this compound-treated samples to the vehicle control.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Cells treated with this compound or vehicle are fixed with 1% formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to a protein of interest (e.g., Acetyl-Histone H3) or a negative control IgG. Protein A/G beads are used to pull down the antibody-protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Analysis: The purified DNA is analyzed by qRT-PCR using primers designed for the promoter regions of specific tumor suppressor genes to quantify the enrichment of the target protein at those sites.
Conclusion
This compound effectively induces the re-expression of silenced tumor suppressor genes by inhibiting Class I and IV HDACs, leading to histone hyperacetylation and a more open chromatin state.[3][4][14] This mechanism restores critical cellular controls, promoting outcomes such as cell cycle arrest and apoptosis in a variety of cancer models.[4][6] The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers exploring the therapeutic potential of this compound. Its ability to reverse epigenetic silencing makes it a promising agent, both as a monotherapy and in combination with other anti-cancer drugs, for malignancies characterized by the aberrant repression of tumor suppressor pathways.[9][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. squjs.squ.edu.om [squjs.squ.edu.om]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiproliferative Activity of Mocetinostat: A Technical Guide
Introduction
Mocetinostat (also known as MGCD0103) is a potent, orally available, isotype-selective histone deacetylase (HDAC) inhibitor.[1][2] As a member of the benzamide class of HDAC inhibitors, it has been the subject of extensive preclinical and clinical investigation for the treatment of various malignancies, including lymphomas, leukemias, and solid tumors.[3][4] Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[5][6] In cancer, HDACs are often deregulated, contributing to the silencing of tumor suppressor genes.[7][8] this compound's selective inhibition of specific HDAC isoforms offers a targeted approach to reverse this aberrant epigenetic state, thereby restoring normal cellular processes and inducing anticancer effects.[5][9]
This technical guide provides an in-depth overview of the in vitro antiproliferative activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and relevant signaling pathways. The content is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound exerts its anticancer effects primarily by selectively inhibiting Class I and Class IV histone deacetylases.[5][7] Its highest potency is against HDAC1, with significant activity also observed against HDAC2, HDAC3, and HDAC11.[2][3][10] It shows minimal to no activity against Class II HDACs such as HDAC4, 5, 6, 7, and 8.[2][10]
The core mechanism involves the binding of this compound to the zinc-containing active site of the HDAC enzyme, which blocks its deacetylase activity.[5] This inhibition leads to the accumulation of acetylated histones (hyperacetylation), particularly on histone H3 and H4.[4][7][11] Histone hyperacetylation results in a more relaxed, open chromatin structure (euchromatin), which allows for the transcriptional activation of previously silenced genes, including critical tumor suppressor genes like p21.[7][8][12] Beyond histones, this compound's activity also affects the acetylation status and function of various non-histone proteins involved in cell proliferation and survival.[7] The culmination of these molecular events is the induction of cell cycle arrest, apoptosis (programmed cell death), and autophagy in cancer cells.[7][10][13]
Quantitative Data on Antiproliferative Activity
This compound demonstrates potent antiproliferative activity across a wide range of human cancer cell lines.[1][9][13] Its efficacy is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer (ER+) | 1.17[14] |
| T47D | Breast Cancer (ER+) | 0.67[14] |
| BT549 | Breast Cancer (TNBC) | 4.38[14] |
| MDA-MB-231 | Breast Cancer (TNBC) | 3.04[14] |
| 4T1 | Breast Cancer (Mouse) | 3.125[15] |
| C6 | Glioblastoma | ~2.0 - 2.5[5] |
| T98G | Glioblastoma | ~2.0 - 2.5[5] |
| DU-145 | Prostate Cancer | Induces apoptosis at ~1-5[16] |
| PC-3 | Prostate Cancer | Induces apoptosis at ~1-5[16] |
| HepG2 | Liver Cancer | Induces G2/M arrest at 1-5[4] |
| Huh7 | Liver Cancer | Induces G2/M arrest at 1-5[4] |
Note: IC50 values can vary between studies depending on the specific assay conditions and duration of exposure. The general IC50 range against a broad spectrum of human cancer cell lines is reported to be between 0.09-20 µM.[9]
Table 2: Inhibitory Activity (IC50) of this compound Against Specific HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.15[2][9][10][11] |
| HDAC2 | 0.29[2][9][11] |
| HDAC3 | 1.66[2][9][11] |
| HDAC11 | 0.59[2] |
Key Signaling Pathways Modulated by this compound
This compound's antiproliferative effects are mediated through the modulation of critical signaling pathways that govern cell survival, proliferation, and death.
Apoptosis Induction Pathway
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[5][15] By promoting the expression of pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2, it disrupts the mitochondrial membrane potential.[5][15] This leads to the release of cytochrome c, which activates a caspase cascade (Caspase-9 and the executioner Caspase-3), ultimately resulting in programmed cell death.[5][15]
Cell Cycle Arrest Pathway
This compound is known to cause cell cycle blockade, often at the G1 and G2/M phases.[1][2][4] A key mechanism is the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[7] HDAC inhibition by this compound allows for the expression of the CDKN1A gene (encoding p21), which then binds to and inhibits cyclin-CDK complexes, preventing cell cycle progression and leading to growth arrest.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Histone deacetylase inhibitor MGCD0103 causes cell cycle arrest, apoptosis, and autophagy in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. exchemistry.com [exchemistry.com]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Phase II Study of this compound (MGCD0103) In Patients with Relapsed and Refractory Classical Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with this compound (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mocetinostat treatment protocol for in vitro cell culture
For Research Use Only.
Introduction
Mocetinostat (MGCD0103) is a potent, orally active, and isotype-selective histone deacetylase (HDAC) inhibitor.[1] It primarily targets Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IV HDAC (HDAC11) with nanomolar to low micromolar efficacy, showing minimal activity against other HDAC classes.[1][2] By inhibiting these enzymes, this compound leads to the hyperacetylation of histones and other proteins, resulting in the modulation of gene expression. This activity induces various cellular responses, including cell cycle arrest, apoptosis, and autophagy in a wide range of cancer cell lines.[2][3] These application notes provide detailed protocols for the in vitro use of this compound in cancer cell lines, focusing on assessing its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting HDAC enzymes, which are crucial for the deacetylation of lysine residues on histones and other proteins. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression.[4] Key signaling pathways affected by this compound include the PI3K/AKT pathway, which is often dysregulated in cancer.[4][5] this compound has been shown to modulate the expression of key proteins involved in apoptosis, such as increasing the expression of pro-apoptotic proteins like Bax and Bad, while decreasing anti-apoptotic proteins like Bcl-2.[5][6] This shift in the balance of apoptotic regulators ultimately leads to programmed cell death. Furthermore, this compound can induce cell cycle arrest, often at the G2/M phase, by affecting the expression of cell cycle regulatory proteins.[7]
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| MCF7 | Breast Cancer (ER+) | 1.17 | 48 hours |
| T47D | Breast Cancer (ER+) | 0.67 | 48 hours |
| BT549 | Triple-Negative Breast Cancer | 4.38 | 48 hours |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.04 | 48 hours |
| HepG2 | Liver Cancer | Not specified | Not specified |
| Huh7 | Liver Cancer | Not specified | Not specified |
| C6 | Glioblastoma | Not specified | 48 hours |
| T98G | Glioblastoma | Not specified | 48 hours |
| DU-145 | Prostate Cancer | Not specified | Not specified |
| PC-3 | Prostate Cancer | Not specified | Not specified |
This table is a compilation of data from multiple sources and experimental conditions may vary.[8]
Effects of this compound on Apoptosis and Cell Cycle Distribution
The following table summarizes the observed effects of this compound on inducing apoptosis and causing cell cycle arrest in representative cancer cell lines.
| Cell Line | Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) | G2/M Phase Cells (%) |
| HepG2 | 1 | Not specified | 13.63 ± 2.03 | 8.90 ± 0.90 |
| HepG2 | 5 | Not specified | 23.47 ± 1.69 | 15.72 ± 1.14 |
| Huh7 | 1 | Not specified | 18.78 ± 1.27 | 15.26 ± 1.45 |
| Huh7 | 5 | Not specified | 29.48 ± 2.13 | 22.20 ± 1.72 |
| C6 | 2.0 | 48 | 62.6 (Annexin V positive) | Not specified |
| C6 | 2.5 | 48 | 68.75 (Annexin V positive) | Not specified |
Data presented as mean ± standard deviation where available.[5][7]
Experimental Protocols
Materials and Reagents
-
This compound (MGCD0103)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well and 6-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Propidium Iodide (PI) for cell cycle analysis
-
RNase A
-
Ethanol (70%, ice-cold)
Stock Solution Preparation
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, to make a 5 mM stock solution, dissolve the appropriate amount of this compound in sterile DMSO.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[5]
Cell Culture and Treatment
-
Culture the desired cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and cell cycle analysis) and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound. Prepare working solutions by diluting the stock solution in fresh culture medium. A typical concentration range for initial experiments is 0.5 µM to 10 µM.[5] Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).[1]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment using flow cytometry.
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with the desired concentrations of this compound for 24 to 48 hours.[5]
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour of staining.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Seed cells in a 6-well plate and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor MGCD0103 causes cell cycle arrest, apoptosis, and autophagy in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Mocetinostat in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Mocetinostat dosage and administration in preclinical mouse models, based on peer-reviewed studies. The following protocols and data are intended to guide researchers in designing and executing in vivo efficacy studies.
Summary of Dosing and Administration
This compound, a selective inhibitor of Class I and IV histone deacetylases (HDACs), has demonstrated anti-tumor activity in various mouse models of cancer.[1][2] Administration is primarily oral, with dosages and schedules varying depending on the tumor model and experimental design.
Quantitative Data Summary
For ease of comparison, the following table summarizes the dosages and administration routes of this compound used in different mouse cancer models.
| Cancer Type | Mouse Model | Dosage | Administration Route | Frequency | Efficacy/Observations | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | A549 Xenograft | 120 mg/kg (free base) | Oral (p.o.) | Daily | Significant tumor growth inhibition. | [3][4] |
| Non-Small Cell Lung Cancer (NSCLC) | H1437 Xenograft | 80 mg/kg (free base) | Oral (p.o.) | Daily | Almost complete tumor growth blockage. | [3] |
| Colon Cancer | CT26 Syngeneic | 100 mg/kg | Oral Gavage | Daily | Decreased intratumoral Tregs and MDSCs, increased CD8+ T-cells. Augmented checkpoint inhibitor therapy. | [5] |
| Colon Cancer | MC38 Syngeneic | 100 mg/kg | Oral Gavage | Daily | Increased anti-tumor activity in combination with anti-PD-L1 antibody. | [5] |
| Prostate Cancer | DU-145 Orthotopic Xenograft | 100 mg/kg | In drinking water | Daily | Activated miR-31, decreased E2F6, induced apoptosis, and significantly reduced tumor growth. | [6] |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound (MGCD0103)
-
Dimethyl sulfoxide (DMSO)
-
PEG 400 (Polyethylene glycol 400)
-
0.9% Saline
Protocol:
-
Prepare a vehicle solution of DMSO:PEG 400:0.9% Saline in a 5:45:50 ratio.[5]
-
Dissolve this compound in the vehicle solution to the desired final concentration (e.g., for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 10 mg/mL).
-
Ensure the solution is prepared fresh daily for optimal results.[5]
Administration via Oral Gavage
Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal breathing.
-
Measure the correct volume of the prepared this compound solution based on the mouse's body weight.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Monitor the mouse briefly after administration to ensure no adverse reactions.
In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound in a xenograft or syngeneic mouse model.
Caption: Workflow for a preclinical in vivo efficacy study of this compound.
Signaling Pathways and Mechanism of Action
This compound is a histone deacetylase (HDAC) inhibitor with selectivity for Class I (HDAC1, 2, 3) and Class IV (HDAC11) enzymes.[4][7][8] Its anti-cancer effects are mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of the tumor immune microenvironment.[1][9]
Key Signaling Events Modulated by this compound
The diagram below illustrates the key signaling pathways affected by this compound.
Caption: this compound's mechanism of action and downstream anti-tumor effects.
In the tumor microenvironment, this compound has been shown to decrease immunosuppressive cell populations such as regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[5][10] Concurrently, it can increase the infiltration of cytotoxic CD8+ T-cells.[10] Furthermore, this compound upregulates the expression of genes involved in tumor antigen presentation, such as MHC class I molecules, and can increase the expression of PD-L1 on tumor cells.[5][10] This immunomodulatory activity provides a strong rationale for combining this compound with checkpoint inhibitors.[5][10]
References
- 1. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical and Immune Correlate Results from a Phase 1b Study of the HDAC Inhibitor this compound with Ipilimumab and Nivolumab in Unresectable Stage III/IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Mocetinostat Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Mocetinostat, a potent histone deacetylase (HDAC) inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Product Information and Properties
This compound, also known as MGCD0103, is a benzamide HDAC inhibitor with selectivity for Class I and IV HDACs.[1][2][3] It is supplied as a white to off-white crystalline solid.[2][4] For optimal results, it is imperative to use high-purity, anhydrous DMSO, as the presence of moisture can reduce the solubility of this compound.[1]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₂₃H₂₀N₆O | [5][6] |
| Molecular Weight | 396.44 g/mol | [1][6] |
| CAS Number | 726169-73-9 | [6] |
| Appearance | White to off-white crystalline solid | [2][4] |
| Purity | ≥98% | [6] |
| Solubility in DMSO | 11 mg/mL to 60 mg/mL | [1][4][7] |
| (Corresponds to approx. 27.75 mM to 151.34 mM) | [1][7] | |
| Storage (Powder) | -20°C for up to 4 years | [4][8] |
| Storage (Stock Solution) | -20°C for several months or -80°C for up to a year | [3][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro experiments.
Materials and Equipment
-
This compound powder (≥98% purity)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
This compound should be handled as a hazardous substance.[4] Avoid inhalation, ingestion, and direct contact with skin and eyes.[4] Always work in a well-ventilated area or a chemical fume hood. It is crucial to review the Safety Data Sheet (SDS) for this compound before handling.[4]
Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the compound's stability and solubility.
-
Calculation of Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight of this compound is 396.44 g/mol .
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 0.010 mol/L x 0.001 L x 396.44 g/mol = 0.0039644 g Mass (mg) = 3.96 mg
-
-
Weighing the Compound: In a dedicated weighing area, carefully weigh out 3.96 mg of this compound powder using a calibrated analytical balance and transfer it into a sterile microcentrifuge tube.
-
Addition of DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming of the tube to 37°C for 10 minutes and/or sonication in an ultrasonic bath for a few minutes is recommended to achieve complete dissolution.[3][7]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is advisable to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for short-term storage (several months) or at -80°C for long-term storage (up to one year).[3][7] Avoid repeated freeze-thaw cycles.
-
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action
Caption: Mechanism of this compound as an HDAC inhibitor.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C23H20N6O | CID 9865515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | HDAC | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
Using Mocetinostat for Chromatin Immunoprecipitation (ChIP) Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mocetinostat, a benzamide histone deacetylase (HDAC) inhibitor, is a powerful tool for studying the epigenetic regulation of gene expression.[1] It selectively targets Class I (HDAC1, HDAC2, HDAC3) and Class IV (HDAC11) HDACs, leading to an increase in histone acetylation and a more open chromatin structure.[1][2][3] This alteration in chromatin architecture makes this compound a valuable reagent for researchers utilizing chromatin immunoprecipitation (ChIP) assays to investigate the role of histone modifications in various biological processes, including cancer development and immunology.[4]
These application notes provide a comprehensive guide for using this compound in ChIP assays, from understanding its mechanism of action to detailed experimental protocols and data analysis.
Mechanism of Action of this compound
This compound inhibits the enzymatic activity of specific HDACs, preventing the removal of acetyl groups from the lysine residues of histone tails.[5] This leads to the accumulation of acetylated histones, such as H3K9ac and H3K27ac, which are marks of active chromatin.[6] The resulting open chromatin conformation allows for the binding of transcription factors and the initiation of gene transcription. By treating cells with this compound prior to a ChIP assay, researchers can investigate the specific genomic loci where histone acetylation is induced, providing insights into the genes and pathways regulated by this epigenetic modification.
Diagram of this compound's Mechanism of Action
Caption: this compound inhibits HDACs, leading to histone hyperacetylation.
Application Notes
Cell Line Selection and Treatment Conditions
The optimal concentration of this compound and treatment duration can vary depending on the cell line. It is recommended to perform a dose-response curve and time-course experiment to determine the ideal conditions for maximizing histone acetylation without compromising cell viability. Based on published studies, a concentration range of 0.5 µM to 5 µM and a treatment time of 24 to 48 hours is a good starting point for many cancer cell lines.[6] For example, in NCI-H1437 non-small cell lung cancer cells, treatment with 1000 nM (1 µM) this compound for 48 hours has been shown to be effective for ChIP-seq analysis of H3K27ac.
Antibody Selection for ChIP
The choice of antibody is critical for a successful ChIP experiment. It is essential to use a ChIP-validated antibody specific for the histone modification of interest (e.g., anti-H3K9ac, anti-H3K27ac). The antibody should be rigorously tested for specificity and efficiency in immunoprecipitating the target protein.
Controls for ChIP Assays
-
Negative Control (IgG): A non-specific IgG antibody of the same isotype as the primary antibody should be used to determine the level of background signal.
-
Positive Control Locus: A known gene promoter that is expected to be enriched for the histone mark of interest should be included as a positive control for the ChIP procedure and qPCR analysis.
-
Negative Control Locus: A genomic region that is not expected to be enriched for the histone mark should be used as a negative control.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line at a density that will result in approximately 80-90% confluency at the time of harvesting.
-
This compound Treatment: The following day, treat the cells with the predetermined optimal concentration and duration of this compound (e.g., 1 µM for 48 hours). A vehicle control (e.g., DMSO) should be run in parallel.
II. Chromatin Immunoprecipitation
This protocol is a general guideline and may need to be optimized for specific cell types and antibodies.
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice.
-
-
Chromatin Shearing:
-
Sonicate the cell lysate to shear the chromatin to an average fragment size of 200-800 bp. The optimal sonication conditions (power, duration, cycles) must be empirically determined for each cell type and sonicator.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin with the specific primary antibody (e.g., anti-H3K27ac) or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for at least 2 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight. Also, treat the input sample in the same manner.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
III. Quantitative PCR (qPCR) Analysis
-
Primer Design: Design primers to amplify a 100-200 bp region of the target gene promoter.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix with the purified ChIP DNA and input DNA.
-
Data Analysis:
-
Percent Input Method: This method normalizes the signal from the immunoprecipitated sample to the total input chromatin.
-
Calculate the Ct (threshold cycle) values for both the IP and input samples.
-
Calculate the delta Ct (ΔCt) = Ct(IP) - (Ct(Input) - log2(Dilution Factor)). The dilution factor accounts for the initial dilution of the input sample.
-
Calculate the Percent Input = 100 * 2^(-ΔCt).
-
-
Fold Enrichment Method: This method compares the enrichment of the target locus in the specific antibody IP to the negative control IgG IP.
-
Calculate the ΔCt for both the specific antibody IP and the IgG IP relative to the input.
-
Calculate the ΔΔCt = ΔCt(IgG) - ΔCt(Specific Antibody).
-
Calculate the Fold Enrichment = 2^(ΔΔCt).
-
-
Experimental Workflow for ChIP
Caption: A streamlined workflow for performing a ChIP assay.
Data Presentation
The following tables provide examples of how to present quantitative ChIP-qPCR data. The values are hypothetical and for illustrative purposes.
Table 1: Effect of this compound on H3K9 Acetylation at the CDKN1A Promoter
| Treatment | Antibody | Target Gene | % Input (Mean ± SD) | Fold Enrichment vs. IgG (Mean ± SD) |
| Vehicle (DMSO) | IgG | CDKN1A | 0.02 ± 0.01 | 1.0 ± 0.0 |
| Vehicle (DMSO) | Anti-H3K9ac | CDKN1A | 0.50 ± 0.08 | 25.0 ± 4.0 |
| 1 µM this compound | IgG | CDKN1A | 0.03 ± 0.01 | 1.0 ± 0.0 |
| 1 µM this compound | Anti-H3K9ac | CDKN1A | 2.50 ± 0.30 | 83.3 ± 10.0 |
Table 2: Effect of this compound on H3K27 Acetylation at Immune-Related Gene Promoters
| Treatment | Antibody | Target Gene | % Input (Mean ± SD) | Fold Enrichment vs. IgG (Mean ± SD) |
| Vehicle (DMSO) | IgG | HLA-B | 0.04 ± 0.02 | 1.0 ± 0.0 |
| Vehicle (DMSO) | Anti-H3K27ac | HLA-B | 0.80 ± 0.12 | 20.0 ± 3.0 |
| 1 µM this compound | IgG | HLA-B | 0.05 ± 0.02 | 1.0 ± 0.0 |
| 1 µM this compound | Anti-H3K27ac | HLA-B | 4.00 ± 0.50 | 80.0 ± 10.0 |
| Vehicle (DMSO) | IgG | PD-L1 | 0.03 ± 0.01 | 1.0 ± 0.0 |
| Vehicle (DMSO) | Anti-H3K27ac | PD-L1 | 0.30 ± 0.05 | 10.0 ± 1.7 |
| 1 µM this compound | IgG | PD-L1 | 0.04 ± 0.01 | 1.0 ± 0.0 |
| 1 µM this compound | Anti-H3K27ac | PD-L1 | 1.60 ± 0.20 | 40.0 ± 5.0 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DNA Yield | Inefficient cell lysis or sonication. | Optimize lysis buffer and sonication conditions. |
| Inefficient immunoprecipitation. | Use a high-quality, ChIP-validated antibody; optimize antibody concentration. | |
| High Background | Insufficient washing. | Increase the number and/or stringency of washes. |
| Non-specific antibody binding. | Pre-clear chromatin with beads; use a high-quality antibody. | |
| No Enrichment | Ineffective this compound treatment. | Optimize drug concentration and treatment time. |
| Incorrect qPCR primer design. | Design and validate new primers for the target region. | |
| The target protein does not bind to the tested region. | Choose a different genomic region to analyze. |
Conclusion
This compound is a valuable tool for researchers studying the role of histone acetylation in gene regulation. By following the detailed protocols and guidelines presented in these application notes, scientists can effectively utilize this compound in their ChIP assays to gain a deeper understanding of the epigenetic mechanisms underlying various physiological and pathological states. The ability to quantitatively assess changes in histone acetylation at specific genomic loci provides a powerful approach for drug development professionals to evaluate the efficacy and mechanism of action of HDAC inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mocetinostat for Glioblastoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mocetinostat (also known as MGCD0103) is a selective inhibitor of Class I and IV histone deacetylases (HDACs) that has shown promise in preclinical studies for the treatment of glioblastoma (GBM), the most aggressive primary brain tumor in adults.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in glioblastoma research, based on available scientific literature.
Mechanism of Action
This compound is a benzamide histone deacetylase inhibitor that selectively targets HDAC1, 2, 3, 8, and 11.[1][2] In glioblastoma cells, its primary mechanism of action involves the inhibition of these HDACs, leading to an increase in histone acetylation. This epigenetic modification alters gene expression, resulting in a variety of anti-tumor effects, including the induction of apoptosis, inhibition of cell proliferation, migration, and angiogenesis, as well as the promotion of cellular differentiation.[1][2] One of the key signaling pathways modulated by this compound in glioblastoma is the PI3K/AKT pathway, which is frequently dysregulated in this cancer and plays a crucial role in cell survival and proliferation.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| C6 | MTT Assay | 2.0 | 35% inhibition of cell proliferation | [1] |
| 2.5 | 41.6% inhibition of cell proliferation | [1] | ||
| T98G | MTT Assay | 2.0 | 54% inhibition of cell proliferation | [1] |
| 2.5 | 53% inhibition of cell proliferation | [1] |
Note: Specific IC50 values for this compound in a wide range of glioblastoma cell lines are not consistently reported in the reviewed literature. The provided data is based on a study by Khathayer et al. (2024).
Table 2: Molecular Effects of this compound in Glioblastoma Cells
| Target Protein | Effect | Method | Cell Line(s) | Reference |
| BAX | Upregulation | Western Blot | C6, T98G | [1][2] |
| Bcl-2 | Downregulation | Western Blot | C6, T98G | [1][2] |
| Bid | Downregulation | Western Blot | C6, T98G | [1][2] |
| GFAP | Upregulation | Western Blot | C6, T98G | [1][2] |
| PI3K | Downregulation | Western Blot | C6, T98G | [1] |
| p-Akt | Downregulation | Western Blot | C6, T98G | [1] |
Note: The table summarizes the qualitative effects of this compound on key proteins. Quantitative fold-changes are not consistently available in the reviewed literature.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on the viability and proliferation of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., C6, T98G)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (MGCD0103)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Apoptosis and Differentiation Markers
This protocol describes the detection of changes in protein expression of key apoptosis (BAX, Bcl-2) and differentiation (GFAP) markers in glioblastoma cells treated with this compound.
Materials:
-
Glioblastoma cells
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-BAX, anti-Bcl-2, anti-GFAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Recommended starting dilutions: 1:1000 for most antibodies, but should be optimized).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Protocol 3: In Vitro Glioblastoma Differentiation Assay
This protocol is used to assess the potential of this compound to induce differentiation in glioblastoma cells, often characterized by morphological changes and the expression of differentiation markers like GFAP.
Materials:
-
Glioblastoma cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Phase-contrast microscope
-
Reagents for immunofluorescence or Western blot for differentiation markers (e.g., anti-GFAP antibody)
Procedure:
-
Seed glioblastoma cells in 6-well plates at a low density to allow for morphological changes.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with different concentrations of this compound or vehicle control.
-
Observe the cells daily for morphological changes indicative of differentiation (e.g., astrocyte-like morphology with extended cellular processes) using a phase-contrast microscope.
-
After a desired treatment period (e.g., 48-72 hours), the cells can be fixed for immunofluorescence staining or lysed for Western blot analysis to quantify the expression of differentiation markers like GFAP (as described in Protocol 2).
Visualizations
Caption: this compound's mechanism in glioblastoma.
Caption: Experimental workflow for this compound studies.
References
- 1. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability and Apoptosis Assays with Mocetinostat
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mocetinostat
This compound, also known as MGCD0103, is a potent and orally available isotype-selective histone deacetylase (HDAC) inhibitor.[1][2][3] It primarily targets class I HDACs (HDAC1, 2, and 3) and class IV HDAC (HDAC11), with an IC50 of 0.15 μM for HDAC1.[2][4] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones and other proteins, which in turn modulates gene expression.[5][6] This epigenetic modification can induce cell cycle arrest, differentiation, and apoptosis in various cancer cells, making this compound a promising agent in oncology research and development.[4][5][7] Preclinical and clinical studies have demonstrated its antitumor activities against a broad spectrum of cancers, including prostate cancer, glioblastoma, and various hematological malignancies.[1][4][6]
Mechanism of Action: Induction of Apoptosis
This compound triggers apoptosis through multiple pathways, primarily by altering the expression of key regulatory proteins. A significant mechanism involves the upregulation of the pro-apoptotic microRNA, miR-31.[1][8] Activated miR-31 then suppresses its target, the anti-apoptotic protein E2F6.[1][8] This disruption of the miR-31/E2F6 axis is a crucial step in this compound-induced apoptosis in cancer cells.[1][8]
Furthermore, this compound influences the intrinsic mitochondrial pathway of apoptosis. It has been shown to increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl2.[3][4] This shift in the Bax/Bcl2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[1][9] The activation of these caspases ultimately leads to the cleavage of cellular substrates, such as PARP, and the execution of the apoptotic program.[1] this compound has also been reported to modulate the PI3K/AKT signaling pathway, which is a key regulator of cell survival.[3][4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on cell viability and apoptosis in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7 | Breast Cancer (ER+) | 1.17 | [10] |
| T47D | Breast Cancer (ER+) | 0.67 | [10] |
| BT549 | Breast Cancer (TNBC) | 4.38 | [10] |
| MDA-MB-231 | Breast Cancer (TNBC) | 3.04 | [10] |
Table 2: Effect of this compound on Apoptosis in Prostate Cancer Cells
| Cell Line | This compound Concentration (µM) | Duration of Treatment | Apoptosis Induction (Fold Change vs. Control) | Reference |
| DU-145 | 1 | 24h | ~2.5 | [1] |
| DU-145 | 5 | 24h | ~4.5 | [1] |
| PC-3 | 1 | 24h | ~2.0 | [1] |
| PC-3 | 5 | 24h | ~3.5 | [1] |
Data derived from graphical representations in the cited literature and represent approximate values.
Experimental Protocols
Detailed methodologies for key experiments to assess cell viability and apoptosis following this compound treatment are provided below.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.[11][12][13]
Objective: To quantify the number of viable cells in culture after treatment with this compound.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by absorbance at 490 nm is directly proportional to the number of living cells in culture.[12]
Materials:
-
96-well plates
-
This compound stock solution
-
Cell culture medium
-
MTS reagent (containing PES)[13]
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a background control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Record the absorbance at 490 nm using a microplate reader.[12][13]
-
Subtract the background absorbance from all readings and calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard Annexin V and Propidium Iodide (PI) staining procedures for flow cytometry.[14][15]
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after this compound treatment.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[14]
Materials:
-
6-well plates
-
This compound stock solution
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.
-
Harvest the cells by trypsinization and collect any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[14]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[15]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15][17]
-
Add 5 µL of PI staining solution.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[14]
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This protocol is based on the Promega Caspase-Glo® 3/7 Assay.[18][19][20]
Objective: To measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, following this compound treatment.
Principle: The assay provides a luminogenic caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[18][19] Cleavage of this substrate by activated caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[18][19]
Materials:
-
White-walled 96-well plates
-
This compound stock solution
-
Cell culture medium
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[19][20]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[19][20]
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.[19][20]
-
Measure the luminescence of each well using a luminometer.[19]
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and the workflows for the described experimental protocols.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for the MTS cell viability assay.
Caption: Workflow for Annexin V/PI apoptosis assay.
References
- 1. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents [mdpi.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. kumc.edu [kumc.edu]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 19. ulab360.com [ulab360.com]
- 20. promega.com [promega.com]
Application Notes and Protocols for Mocetinostat in Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mocetinostat (also known as MGCD0103) is an orally bioavailable, isotype-selective histone deacetylase (HDAC) inhibitor with promising therapeutic potential in hematological malignancies, including Hodgkin's lymphoma (HL) and non-Hodgkin's lymphoma (NHL).[1][2] As a benzamide derivative, this compound selectively targets Class I and IV HDACs, specifically HDACs 1, 2, 3, and 11.[2][3][4] Deregulation of HDAC activity is a key factor in the pathogenesis of various lymphomas, leading to the silencing of tumor suppressor genes and uncontrolled cell growth.[2] By inhibiting these specific HDACs, this compound induces the accumulation of acetylated histones and other proteins, leading to the reactivation of gene expression, cell cycle arrest, and apoptosis in cancer cells.[1][5]
Preclinical studies have demonstrated that this compound exhibits potent antiproliferative activity across a range of cancer cell lines, including those derived from lymphomas, and has shown efficacy in tumor xenograft models.[3][6] This has led to its investigation in several clinical trials for both HL and NHL. These application notes provide a comprehensive overview of this compound's mechanism of action, a summary of its clinical efficacy, and detailed protocols for its use in a research setting.
Mechanism of Action
This compound exerts its anti-lymphoma effects through multiple mechanisms stemming from its inhibition of Class I and IV HDACs. The primary mechanism involves the hyperacetylation of histone proteins, which alters chromatin structure and reactivates the transcription of silenced tumor suppressor genes.[1]
Key molecular consequences of this compound treatment in lymphoma cells include:
-
Cell Cycle Arrest: Upregulation of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest in the G1 and G2-M phases.[3][7]
-
Induction of Apoptosis: Activation of the caspase-dependent intrinsic and extrinsic apoptotic pathways.[1][3][8] This can involve the upregulation of pro-apoptotic proteins like Bad and the downregulation of anti-apoptotic proteins.[4][8]
-
Modulation of Key Signaling Pathways: this compound has been shown to affect critical signaling pathways in lymphoma, including the downregulation of STAT6 and modulation of the PI3K/Akt pathway.[3][4]
-
Immunomodulatory Effects: In Hodgkin lymphoma, this compound can induce an antitumor immune response by down-regulating the expression of the chemokine TARC (CCL17) and upregulating the expression of OX40 ligand on Hodgkin Reed-Sternberg (HRS) cells.[3][9]
Application in Hodgkin's Lymphoma
This compound has shown promising single-agent clinical activity in patients with relapsed or refractory classical Hodgkin's lymphoma.[7] A phase 2 clinical trial (NCT00358982) evaluated its safety and efficacy in this patient population.[7][10]
Clinical Efficacy Data (Phase 2)
| Endpoint | 110 mg Cohort (n=23) | 85 mg Cohort (n=28) |
| Disease Control Rate | 35% (8/23) | 25% (7/28) |
| Overall Response Rate (CR+PR) | 27% (overall 14/51) | - |
| Discontinuation due to Adverse Events | 13% (3/23) | 32% (9/28) |
| Most Frequent Grade 3/4 Adverse Events | Fatigue (22%), Neutropenia (17%), Pneumonia (17%) | Fatigue (11%), Neutropenia (11%), Pneumonia (7%) |
| Data sourced from a phase 2 trial in relapsed/refractory classical Hodgkin's lymphoma.[7] |
Application in Non-Hodgkin's Lymphoma
This compound has also been evaluated in patients with relapsed or refractory NHL, specifically Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[5]
Clinical Efficacy Data (Phase 2 - NCT00359086)
| Endpoint | DLBCL Cohort (n=41) | FL Cohort (n=31) |
| Best Overall Response Rate | 18.9% | 11.5% |
| Clinical Benefit (Response or Stable Disease) | 54.1% | 73.1% |
| Median Duration of Treatment | ~3 months (overall) | ~3 months (overall) |
| Most Frequent Treatment-Related Adverse Events | Fatigue (75.0%), Nausea (69.4%), Diarrhea (61.1%) | |
| Data sourced from a phase 2 study in relapsed/refractory DLBCL and FL.[2][5] |
Special Application: Lymphomas with CREBBP/EP300 Mutations
A key area of research is the use of this compound in lymphomas harboring inactivating mutations in the histone acetyltransferases (HATs) CREBBP and EP300. These mutations are common in germinal center-derived NHLs like FL and DLBCL.[11] The rationale is that by inhibiting HDACs, which counteract HAT activity, this compound may restore physiological levels of histone acetylation and overcome the functional deficit caused by the HAT mutations, leading to tumor cell death.[11][12] A phase 2 trial (NCT02282358) specifically investigated this hypothesis. While the study was limited by small enrollment, it demonstrated the feasibility of a molecularly targeted approach.[11]
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound in lymphoma cell lines.
Cell Viability / Proliferation Assay (MTT-Based)
This protocol assesses the effect of this compound on the metabolic activity of lymphoma cells, which is an indicator of cell viability and proliferation.[13]
Materials:
-
Lymphoma cell lines (e.g., L-428 for HL; SUDHL-4, DoHH2 for NHL)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[14]
-
96-well flat-bottom plates
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.[14]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17]
Materials:
-
Treated and control lymphoma cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[18]
-
FACS tubes, centrifuge, flow cytometer
Procedure:
-
Cell Harvest: Harvest ~1-5 x 10⁵ cells per sample after treatment with this compound for the desired time (e.g., 48 hours).
-
Washing: Wash cells twice with cold PBS and then once with 1X Annexin-binding buffer.[19]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC.[19]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[18]
-
PI Addition: Add 5 µL of PI staining solution just prior to analysis.[19]
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[20]
Materials:
-
Treated and control lymphoma cells
-
Cold 70% ethanol[21]
-
Phosphate-buffered saline (PBS)
-
PI staining solution (containing RNase A)
-
FACS tubes, centrifuge, flow cytometer
Procedure:
-
Cell Harvest: Harvest approximately 1 x 10⁶ cells per sample.
-
Washing: Wash cells with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing. Incubate for at least 30 minutes on ice or at -20°C.[20][22]
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.[20]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, acquiring data on a linear scale. The DNA content will reveal the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[20]
Western Blot for Protein Expression
This protocol is used to detect changes in the expression or post-translational modification of key proteins involved in this compound's mechanism of action.
Materials:
-
Treated and control lymphoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-cleaved Caspase-3, anti-STAT6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin.
HDAC Activity Assay (Colorimetric)
This assay measures the enzymatic activity of HDACs in cell lysates, allowing for direct confirmation of this compound's inhibitory effect.[23][24]
Materials:
-
Nuclear extracts or whole-cell lysates from treated and control cells
-
HDAC Activity Assay Kit (Colorimetric), which typically includes:
-
HDAC colorimetric substrate
-
Assay buffer
-
Lysine developer
-
Deacetylated standard
-
HDAC inhibitor (e.g., Trichostatin A) for a negative control
-
-
96-well plate, microplate reader
Procedure:
-
Sample Preparation: Prepare nuclear extracts or cell lysates from lymphoma cells treated with this compound or vehicle control.
-
Assay Setup: In a 96-well plate, add diluted cell lysate, assay buffer, and the HDAC colorimetric substrate to each well according to the kit manufacturer's instructions.[24] Include a negative control (with Trichostatin A) and a standard curve using the deacetylated standard.[23]
-
Incubation: Incubate the plate at 37°C for at least 60 minutes to allow for deacetylation by active HDACs.[23]
-
Development: Stop the reaction and initiate color development by adding the lysine developer. Incubate for another 30 minutes at 37°C.[23]
-
Absorbance Reading: Read the absorbance at 400-405 nm.[23]
-
Analysis: Calculate the HDAC activity in the samples relative to the controls and the standard curve. A decrease in absorbance in this compound-treated samples indicates HDAC inhibition.
References
- 1. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II Study of this compound (MGCD0103) In Patients with Relapsed and Refractory Classical Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. This compound for relapsed classical Hodgkin's lymphoma: an open-label, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC11 plays an essential role in regulating OX40 ligand expression in Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecularly targeted epigenetic therapy with this compound in relapsed and refractory non-Hodgkin lymphoma with CREBBP or EP300 mutations: an open label phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Cell Counting & Health Analysis [sigmaaldrich.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. medicine.uams.edu [medicine.uams.edu]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. content.abcam.com [content.abcam.com]
- 24. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Western Blot Analysis Following Mocetinostat Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Western blot analysis to investigate the effects of Mocetinostat, a selective histone deacetylase (HDAC) inhibitor. The provided protocols and data will enable researchers to effectively design, execute, and interpret experiments aimed at understanding the molecular mechanisms of this compound action.
Introduction to this compound
This compound (also known as MGCD0103) is a potent and selective inhibitor of class I and IV histone deacetylases (HDACs), with specific activity against HDAC1, HDAC2, HDAC3, and HDAC11.[1][2] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones and other proteins, resulting in the modulation of gene expression.[3] This epigenetic modification can induce various cellular responses, including cell cycle arrest, apoptosis, and modulation of the immune system, making this compound a compound of interest in cancer therapy.[4][3] Western blotting is a crucial technique to elucidate the pharmacodynamic effects of this compound by quantifying changes in the expression levels of key target proteins.
Key Signaling Pathways Affected by this compound
This compound treatment has been shown to impact several critical signaling pathways involved in cell survival, proliferation, and apoptosis. Western blot analysis is instrumental in dissecting these molecular changes.
One of the key pathways affected is the PI3K/Akt signaling pathway , which is often dysregulated in cancer. This compound has been observed to inhibit this pathway, leading to downstream effects on cell growth and survival.[4][1]
Furthermore, this compound modulates the intrinsic and extrinsic apoptosis pathways . This is achieved by altering the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2 and Bid.[4][1] The subsequent activation of caspases, including caspase-3, -8, and -9, can be readily assessed by Western blot.[4]
dot
Caption: Signaling pathways modulated by this compound treatment.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability and protein expression as determined by various studies. This data can serve as a reference for expected outcomes in your experiments.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| MCF7 | ER+ | 1.17[5] |
| T47D | ER+ | 0.67[5] |
| BT549 | TNBC | 4.38[5] |
| MDA-MB-231 | TNBC | 3.04[5] |
Table 2: Protein Expression Changes Following this compound Treatment in Glioblastoma Cells [4][1]
| Protein | Function | Effect of this compound |
| HDAC1 | Histone Deacetylation | Downregulated |
| Bax | Pro-apoptotic | Upregulated |
| Bcl-2 | Anti-apoptotic | Downregulated |
| Bid | Pro-apoptotic | Downregulated |
| p-Bad | Pro-apoptotic (inactive) | Downregulated |
| Caspase 8 | Apoptosis Initiation | Upregulated |
| Caspase 3 | Apoptosis Execution | Upregulated |
| PI3K | Cell Survival/Proliferation | Downregulated |
| p-Akt | Cell Survival/Proliferation | Downregulated |
| E2F1 | Transcription Factor | Downregulated |
| GFAP | Differentiation Marker | Upregulated |
Table 3: Immunomodulatory Protein Expression Changes [6][7]
| Protein | Function | Effect of this compound |
| PD-L1 | Immune Checkpoint | Upregulated |
| HLA-A, -B | Antigen Presentation (MHC-I) | Upregulated |
| HLA-DRA, -DPA | Antigen Presentation (MHC-II) | Upregulated |
| FOXP3 | Treg Marker | Downregulated |
| HELIOS | Treg Marker | Downregulated |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the steps for treating cultured cells with this compound prior to protein extraction for Western blot analysis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (MGCD0103)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Treatment: Once cells have reached the desired confluency, remove the culture medium and add fresh medium containing the desired concentration of this compound. A vehicle control (DMSO alone) must be included. The final concentration of DMSO should typically be less than 0.1%.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with ice-cold PBS, and then add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.
-
Suspension cells: Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.
-
-
Proceed immediately to the protein extraction protocol.
dot
Caption: Western blot experimental workflow.
Protocol 2: Western Blot Analysis
This protocol provides a detailed methodology for performing a Western blot to analyze protein expression changes following this compound treatment.
Materials:
-
Cell pellet from Protocol 1
-
RIPA lysis buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors[8][9]
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4X or 2X)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to target proteins and a loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
-
Tris-buffered saline with Tween 20 (TBST)
Procedure:
-
Protein Extraction:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a pellet from a 6-well plate).
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Based on the protein concentration, dilute an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of an SDS-PAGE gel.
-
Run the gel in running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band to account for loading differences.
-
Calculate the fold change in protein expression relative to the vehicle control.
-
dot
Caption: Logical relationship of this compound action and analysis.
References
- 1. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: Synergistic Activity of Mocetinostat with Vinorelbine in Rhabdomyosarcoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in the pediatric population. For patients with relapsed or refractory (R/R) disease, outcomes remain poor, highlighting an urgent need for novel therapeutic strategies. The combination of Mocetinostat (an orally available, class I and IV histone deacetylase (HDAC) inhibitor) and Vinorelbine (a semi-synthetic vinca alkaloid that disrupts microtubules) has emerged as a promising approach. Preclinical studies have demonstrated synergistic anti-tumor activity of this combination in RMS cell lines and xenograft models, which has led to clinical investigation.[1]
This document provides a summary of the available data and detailed protocols for preclinical evaluation of the synergistic effects of this compound and Vinorelbine in rhabdomyosarcoma.
Mechanism of Action and Rationale for Combination
This compound , as an HDAC inhibitor, exerts its anti-cancer effects by increasing the acetylation of histone and non-histone proteins. This leads to the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[2][3] this compound specifically targets HDACs 1, 2, 3, and 11.[1]
Vinorelbine is a microtubule-targeting agent that binds to tubulin, inhibiting microtubule polymerization. This disruption of the mitotic spindle leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[3][4]
The synergistic interaction between this compound and Vinorelbine is hypothesized to stem from multiple mechanisms. HDAC inhibitors can increase the acetylation of α-tubulin, a non-histone protein, which promotes microtubule stabilization. This effect can potentiate the activity of microtubule-destabilizing agents like Vinorelbine, leading to enhanced mitotic catastrophe and apoptosis.[2][3][5]
Data Presentation
Preclinical Synergy (Hypothetical Data for Illustrative Purposes)
The following tables represent the types of quantitative data that would be generated in preclinical studies to assess the synergy between this compound and Vinorelbine. Note: The specific data from the preclinical studies supporting the NCT04299113 clinical trial are not publicly available in a peer-reviewed publication. The values presented here are for illustrative purposes based on similar studies.
Table 1: In Vitro Cytotoxicity of this compound and Vinorelbine in RMS Cell Lines
| Cell Line | Drug | IC50 (nM) |
| Rh30 (ARMS) | This compound | 150 |
| Vinorelbine | 5 | |
| RD (ERMS) | This compound | 200 |
| Vinorelbine | 8 |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth.
Table 2: Combination Index (CI) Values for this compound and Vinorelbine in RMS Cell Lines
| Cell Line | Drug Ratio (this compound:Vinorelbine) | Combination Index (CI) at Fa 0.5* | Interpretation |
| Rh30 (ARMS) | 1:1 (based on IC50 ratio) | 0.6 | Synergy |
| RD (ERMS) | 1:1 (based on IC50 ratio) | 0.7 | Synergy |
*Fraction affected (Fa) of 0.5 corresponds to 50% cell kill. CI < 1 indicates synergy; CI = 1 indicates an additive effect; CI > 1 indicates antagonism.
Table 3: In Vivo Anti-Tumor Efficacy in RMS Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | - |
| This compound | 1000 | 33% |
| Vinorelbine | 900 | 40% |
| This compound + Vinorelbine | 300 | 80% |
Clinical Trial Data
The combination of this compound and Vinorelbine has been evaluated in a Phase 1 clinical trial (NCT04299113) for adolescents and young adults with R/R rhabdomyosarcoma.[1]
Table 4: Interim Results from Phase 1 Trial of this compound and Vinorelbine in R/R RMS (NCT04299113) [1]
| Parameter | Value |
| Number of Patients (evaluable for response) | 7 |
| Dosing Regimen | This compound 40mg (oral, 3x/week) + Vinorelbine 25mg/m² (IV, Days 1, 8, 15 of a 21-day cycle) |
| Clinical Benefit Rate (CR+PR+SD) | 86% |
| Partial Response (PR) | 4 subjects |
| Stable Disease (SD) | 2 subjects |
| Progressive Disease (PD) | 1 subject |
| Median Duration of Response (DOR) | 8 months (range 4-16 months) |
| Common Grade 3/4 Adverse Events | Neutropenia, Lymphopenia, Anemia |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound and Vinorelbine, alone and in combination, and to quantify their synergistic interaction in rhabdomyosarcoma cell lines.
Materials:
-
RMS cell lines (e.g., Rh30 for alveolar RMS, RD for embryonal RMS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (powder, to be dissolved in DMSO)
-
Vinorelbine (solution)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader for absorbance at 490 nm
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Trypsinize and count RMS cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound in DMSO and Vinorelbine in sterile water or saline.
-
Perform serial dilutions of each drug in complete medium to create a range of concentrations (e.g., 7-point dilution series centered around the expected IC50).
-
For combination treatment, prepare drug mixtures at a constant ratio (e.g., based on the ratio of their individual IC50s).
-
Remove the medium from the seeded plates and add 100 µL of medium containing the single drugs or the drug combination. Include vehicle-only (DMSO) wells as a control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Read the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for each drug using non-linear regression analysis (e.g., in GraphPad Prism).
-
Use the Chou-Talalay method to calculate the Combination Index (CI) with software like CompuSyn. A CI value less than 1 indicates synergy.
-
Protocol 2: Western Blot Analysis of Protein Expression
Objective: To investigate the molecular mechanisms of synergy by analyzing changes in key proteins involved in apoptosis and microtubule dynamics.
Materials:
-
RMS cells treated as in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Wet or semi-dry transfer system.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-acetylated α-tubulin, anti-PARP, anti-cleaved caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat RMS cells in 6-well plates with this compound, Vinorelbine, or the combination for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Capture the chemiluminescent signal with an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Protocol 3: In Vivo Rhabdomyosarcoma Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and Vinorelbine, alone and in combination, in a murine xenograft model of rhabdomyosarcoma.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
RMS cells (e.g., Rh30) for injection.
-
Matrigel.
-
This compound formulation for oral gavage.
-
Vinorelbine formulation for intravenous or intraperitoneal injection.
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Tumor Cell Implantation:
-
Harvest RMS cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²) with calipers every 2-3 days.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral gavage and IV/IP injection).
-
Group 2: this compound (e.g., daily oral gavage).
-
Group 3: Vinorelbine (e.g., weekly IV/IP injection).
-
Group 4: this compound + Vinorelbine.
-
-
-
Drug Administration:
-
Administer drugs according to the dosing schedule for a specified period (e.g., 21 days).
-
Monitor mouse body weight and overall health throughout the study.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between treatment groups.
-
Visualizations
Caption: Proposed synergistic mechanism of this compound and Vinorelbine.
Caption: Experimental workflow for preclinical synergy assessment.
Caption: Logical progression from preclinical findings to clinical trial.
References
- 1. ascopubs.org [ascopubs.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound + Vinorelbine for Rhabdomyosarcoma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mocetinostat off-target effects and toxicity in clinical trials
Mocetinostat Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the off-target effects and toxicity of this compound (MGCD0103) as observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally available, isotype-selective histone deacetylase (HDAC) inhibitor.[1][2] Its primary mechanism involves the potent inhibition of Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IV HDAC11.[3][4][5] It shows the highest potency for HDAC1.[4] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which can restore the expression of tumor suppressor genes that were epigenetically silenced.[2][6][7] This action results in cell cycle arrest, apoptosis (programmed cell death), and autophagy in various cancer cells.[1][2][5]
Caption: On-target signaling pathway of this compound.
Q2: What are the most common adverse events associated with this compound in clinical trials?
Across multiple clinical trials, the most frequently reported treatment-related adverse events are non-hematological and generally manageable.
-
Most Common: Fatigue is consistently reported as the most common toxicity.[1][2]
-
Gastrointestinal: Nausea, diarrhea, and vomiting are very common.[1][2][8] Anorexia and weight loss are also frequently observed.[9]
-
Hematological: Hematological toxicities such as thrombocytopenia, neutropenia, and anemia have been reported, though in some studies they are described as rare.[1][6]
Table 1: Frequency of Common Treatment-Related Adverse Events in a Phase 2 Study of Lymphoma Patients
| Adverse Event | Frequency |
| Fatigue | 75.0% |
| Nausea | 69.4% |
| Diarrhea | 61.1% |
Data from a study in patients with relapsed/refractory DLBCL and FL.[2]
Q3: What are the known Dose-Limiting Toxicities (DLTs) of this compound?
Dose-limiting toxicities (DLTs) are adverse effects severe enough to prevent further dose escalation in a clinical trial. For this compound, DLTs have primarily included:
In one Phase I study, DLTs were observed in 27% of patients at a 45 mg/m²/day dose level and 67% of patients at 56 mg/m²/day.[1] In most trials, dose reductions were required for Grade 3 non-hematological toxicities or Grade 4 hematological toxicities.[10]
Q4: Have any serious or unexpected toxicities been linked to this compound?
Yes. The most significant serious adverse event (SAE) reported is cardiac toxicity, specifically pericarditis (inflammation of the pericardium) and pericardial effusion (fluid accumulation around the heart).[1]
-
In July 2008, new patient enrollment in this compound trials was temporarily suspended due to observations of pericarditis.[1][3]
-
The suspension was lifted in 2009 after a review found no direct correlation between drug exposure and pericardial effusions.[1]
-
However, clinical trial protocols were amended to exclude patients with significant pre-existing cardiac abnormalities.[1]
-
While the direct causal link was debated, cardiac symptoms remain a key safety concern, and drug discontinuation has been reported due to these events.[9]
Q5: What are the known or suspected off-target effects of this compound?
While highly selective for Class I and IV HDACs, some off-target effects have been identified.
-
MBLAC2 Inhibition: A chemical proteomics study identified Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a frequent off-target of hydroxamate-based HDAC inhibitors. While this compound is a benzamide, this highlights a potential class-wide off-target space.[11]
-
Microtubule Destabilization: Preclinical data suggests this compound can destabilize microtubules, an effect not directly related to HDAC inhibition, which may contribute to its therapeutic action.[1]
-
Immune Modulation: this compound has demonstrated significant effects on the tumor microenvironment, including decreasing regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and upregulating antigen presentation machinery (PD-L1, HLA).[12][13] These immunomodulatory effects, while beneficial for combination therapies, are technically off-target effects relative to direct histone modification.[13]
Caption: Relationship between on-target, off-target effects, and toxicities.
Troubleshooting & Experimental Guides
Q6: I am designing a preclinical study with this compound. How should I monitor for potential toxicities?
Based on clinical trial data, a comprehensive monitoring plan should include:
-
Regular Clinical Observations: Monitor for general signs of distress, fatigue (e.g., reduced activity), weight loss, and changes in appetite.
-
Gastrointestinal Monitoring: Record food and water intake, and monitor for signs of diarrhea or dehydration.
-
Complete Blood Counts (CBC): Perform regular blood draws to monitor for hematological toxicities like thrombocytopenia, neutropenia, and anemia.
-
Cardiac Assessment: For longer-term studies, consider periodic cardiac evaluation (e.g., echocardiography in rodent models) to assess for signs of pericardial effusion, especially at higher doses.
Caption: Workflow for monitoring and managing toxicity in clinical trials.
Q7: How can I perform an HDAC inhibition assay to confirm this compound's activity in my cell lines?
A common method is a homogeneous fluorescence release assay using a cell-permeable HDAC substrate. This was used in pharmacodynamic studies of this compound.[1]
Protocol: In Vitro HDAC Enzyme Inhibition Assay
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer (e.g., 25 mM HEPES, 137 mM NaCl, 1 mM MgCl₂, 2.7 mM KCl, pH 8.0).
-
Enzyme Incubation: Incubate purified recombinant HDAC enzymes (e.g., HDAC1) with the diluted this compound for 10 minutes at room temperature.
-
Substrate Addition: Add a fluorogenic HDAC substrate, such as Boc-Lys(ε-Ac)-AMC, to the reaction mixture. Incubate at 37°C. The incubation time will vary depending on the specific HDAC isotype being tested.
-
Development: Add a developer solution containing a protease (e.g., trypsin) and incubate for approximately 20 minutes at room temperature. The developer will cleave the deacetylated substrate, releasing the fluorophore (AMC).
-
Fluorescence Reading: Measure the fluorescent signal using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~470 nm.[4]
-
Data Analysis: Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve. This compound's IC₅₀ for HDAC1 is approximately 0.15 µM in this type of cell-free assay.[4]
References
- 1. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. squjs.squ.edu.om [squjs.squ.edu.om]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. A phase II study of single agent this compound, an oral isotype-selective histone deacetylase (HDAC) inhibitor, in patients with diffuse large cell B-cell (DLBCL) and follicular (FL) lymphomas. - ASCO [asco.org]
- 10. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical and Immune Correlate Results from a Phase 1b Study of the HDAC Inhibitor this compound with Ipilimumab and Nivolumab in Unresectable Stage III/IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mocetinostat Handling and Storage
This technical support center provides guidance on the proper handling and storage of Mocetinostat to prevent its degradation in stock solutions, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[1][2] DMSO is a commonly used solvent for preparing high-concentration stock solutions.[3][4][5][6]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between suppliers. It is highly soluble in DMSO and DMF, but sparingly soluble in aqueous buffers and ethanol.[1][3] For detailed solubility information, please refer to the summary table below.
Q3: How should I store the solid this compound powder?
A3: The solid, crystalline form of this compound should be stored at -20°C.[1][3][4] Under these conditions, it is stable for at least four years.[1][2]
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: For long-term storage, it is recommended to store this compound stock solutions in an organic solvent like DMSO at -80°C for up to one year or at -20°C for several months.[3][4][5][7] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5][7][8]
Q5: Can I store this compound in an aqueous solution?
A5: It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability.[1] If you need to prepare an aqueous working solution, it should be made fresh from a stock solution in an organic solvent on the day of use.
Troubleshooting Guide
Issue: My this compound stock solution has a lower than expected concentration or has lost activity.
This issue is often due to degradation of the compound. The following steps can help you troubleshoot and prevent this problem.
Potential Cause 1: Improper Storage
-
Question: How are you storing your stock solution (solvent, temperature, duration)?
-
Troubleshooting:
Potential Cause 2: Chemical Degradation
-
Question: What is the pH of your final working solution? this compound's benzamide structure could be susceptible to hydrolysis under certain pH conditions.
-
Troubleshooting:
-
Maintain a neutral pH for your working solutions unless the experimental protocol requires otherwise.
-
When preparing stock solutions, consider purging the solvent with an inert gas (like nitrogen or argon) to minimize oxidation.[1]
-
Potential Cause 3: Solvent Quality
-
Question: Are you using anhydrous, high-purity solvents?
-
Troubleshooting:
-
Use fresh, high-quality, anhydrous DMSO or DMF. Older or improperly stored solvents can absorb moisture, which may contribute to the degradation of dissolved compounds.[5]
-
Data Summary Table
| Parameter | Details | Source(s) |
| Chemical Formula | C23H20N6O | [1][4][9] |
| Molecular Weight | 396.4 g/mol | [1][3][4] |
| Appearance | Crystalline solid | [1] |
| Solubility in DMSO | ≥10 mM, ~11-60 mg/mL (Sonication and warming to 37°C may be required) | [3][4][5][6] |
| Solubility in DMF | ~25 mg/mL | [1][2] |
| Solubility in Ethanol | Insoluble or slightly soluble (<1 mg/mL) | [3] |
| Solubility in Water | Insoluble or slightly soluble (<1 mg/mL) | [3][5] |
| Storage (Solid) | -20°C (stable for ≥ 4 years) | [1][2][3] |
| Storage (DMSO Stock) | -20°C (up to 6 months), -80°C (up to 1-2 years) | [4][5][6][7] |
| Storage (Aqueous) | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 396.44 g/mol ), add approximately 252 µL of DMSO.[6][7]
-
Dissolution: Vortex the solution to facilitate dissolution. If necessary, briefly sonicate the tube or warm it at 37°C for 10 minutes.[3][4] Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term use.
Visual Diagrams
Caption: A workflow for the preparation and storage of this compound stock solutions.
Caption: A troubleshooting guide for this compound degradation in stock solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | HDAC | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cellagentech.com [cellagentech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dbaitalia.it [dbaitalia.it]
- 9. axonmedchem.com [axonmedchem.com]
Long-term stability of Mocetinostat at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Mocetinostat at -20°C, along with troubleshooting advice and relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, this compound should be stored at -20°C as a crystalline solid.[1]
Q2: How long is this compound stable at -20°C?
When stored as a solid at -20°C, this compound is stable for at least four years.[1] Stability information from various suppliers for this compound powder and solutions is summarized in the table below.
Q3: Can I store this compound in solution?
Solutions of this compound in DMSO can be stored at -20°C or -80°C. However, it is not recommended to store aqueous solutions for more than one day. For detailed stability information of this compound in solution, please refer to the data summary table.
Data Presentation: Long-term Stability of this compound
| Formulation | Storage Temperature | Reported Stability |
| Crystalline Solid | -20°C | ≥ 4 years |
| Crystalline Solid | -20°C | At least 2 years |
| Powder | -20°C | 3 years |
| DMSO Solution | -20°C | 1 year |
| DMSO Solution | -80°C | 2 years |
| Aqueous Solution | Not specified | Not recommended for more than one day |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound.
Issue 1: I am observing unexpected results in my experiments. Could it be related to the stability of my this compound stock?
If you suspect issues with your this compound stock, consider the following troubleshooting workflow:
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the desired temperature (e.g., -20°C).
-
For solid stability, store the crystalline solid in a desiccated environment at -20°C.
2. Time Points:
-
Establish a schedule for sample analysis (e.g., T=0, 3 months, 6 months, 1 year, 2 years, and 4 years).
3. Analytical Method:
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid can be used.
-
Column: A C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm) is suitable for separation.
-
Detection: UV detection at the λmax of this compound (237 nm) or Mass Spectrometry (MS) for identification of degradation products.
-
Quantification: Use a calibration curve prepared from a freshly prepared standard of this compound.
4. Data Analysis:
-
At each time point, analyze a sample and compare the peak area of this compound to the initial time point (T=0).
-
Calculate the percentage of this compound remaining.
-
Identify and quantify any degradation products.
Signaling Pathway
This compound is a potent and selective inhibitor of Class I and IV Histone Deacetylases (HDACs). Its mechanism of action involves the hyperacetylation of histones, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.
References
Mocetinostat dose-response curve analysis and interpretation
Welcome to the technical support center for Mocetinostat. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during dose-response curve analysis and other related assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a benzamide histone deacetylase (HDAC) inhibitor.[1] It selectively targets Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IV HDAC (HDAC11).[1][2][3] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones and other proteins, which in turn can reactivate tumor suppressor genes that have been silenced, leading to cell cycle arrest, apoptosis (cell death), and autophagy in cancer cells.[4][5][6][7][8]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific HDAC enzyme and the cell line being tested. In cell-free assays, the IC50 values are approximately 0.15 µM for HDAC1, 0.29 µM for HDAC2, 1.66 µM for HDAC3, and 0.59 µM for HDAC11.[3][9][10] IC50 values in cell-based assays will differ based on the cell type and experimental conditions.[7]
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO.[9][10] For in vivo studies, it can be prepared in a vehicle such as DMSO:PEG 400:0.9% saline (5:45:50).[11] DMSO stock solutions are generally stable for up to one week at 4°C or up to a month at -70°C. It is recommended to avoid storing aqueous solutions for more than a day.[10]
Q4: What are the known off-target effects of this compound?
While this compound is selective for Class I and IV HDACs, like many kinase inhibitors, it may have off-target effects. One study identified MBLAC2 as a common off-target for hydroxamic acid-based HDAC inhibitors, though this compound is a benzamide.[12] It is important to consider potential off-target effects when interpreting experimental results.
Troubleshooting Guides
HDAC Inhibition Assay
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent pipetting, improper mixing of reagents, or edge effects on the microplate.
-
Troubleshooting Steps:
-
Ensure careful and consistent pipetting technique.
-
Thoroughly mix all reagent solutions before adding them to the wells.
-
Avoid using the outer wells of the plate, or fill them with a buffer to maintain a humidified environment and minimize evaporation.
-
Issue 2: No or very low HDAC inhibition observed.
-
Possible Cause: Inactive this compound, incorrect assay setup, or problems with the HDAC enzyme or substrate.
-
Troubleshooting Steps:
-
Verify the concentration and integrity of your this compound stock solution.
-
Review the assay protocol to ensure all steps were followed correctly, including incubation times and temperatures.
-
Use a positive control (a known HDAC inhibitor) to validate the assay system.
-
Check the activity of the recombinant HDAC enzyme and the quality of the substrate.
-
Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS)
Issue 1: Inconsistent or non-reproducible dose-response curves.
-
Possible Cause: Uneven cell seeding, contamination, or issues with the viability reagent.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding to achieve uniform cell distribution in each well.
-
Regularly check cell cultures for any signs of contamination.
-
Follow the manufacturer's instructions for the viability reagent, paying close attention to incubation times. For MTT assays, ensure complete solubilization of formazan crystals.[13]
-
Issue 2: High background signal in control wells (no cells).
-
Possible Cause: Contamination of the culture medium or interference from the test compound with the assay reagent.
-
Troubleshooting Steps:
-
Use fresh, sterile culture medium for each experiment.
-
Run a control with this compound in cell-free wells to check for any direct reaction with the viability reagent.
-
Issue 3: Unexpected cell proliferation at low this compound concentrations (hormesis).
-
Possible Cause: This is a complex biological phenomenon where a substance that is toxic at high doses can be stimulatory at low doses.
-
Interpretation: This can be a real biological effect. It is important to have a sufficient number of data points at the lower end of your dose-response curve to accurately model this effect. If this is not the focus of your study, you may choose to focus on the inhibitory part of the curve for IC50 calculation.
Quantitative Data Summary
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (HDAC1) | 0.15 µM | Cell-free | [3][9][10] |
| IC50 (HDAC2) | 0.29 µM | Cell-free | [3][9][10] |
| IC50 (HDAC3) | 1.66 µM | Cell-free | [3][9][10] |
| IC50 (HDAC11) | 0.59 µM | Cell-free | [3] |
| Maximal Inhibition | 75% | HCT116 cells | [9] |
| Maximal Inhibition | 80% | A549 cells | [3] |
Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available kits.
-
Reagent Preparation: Prepare assay buffer, diluted HDAC enzyme, and a range of this compound concentrations.
-
Enzyme Reaction:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 5 µL of diluted this compound or vehicle control (DMSO).
-
Add 20 µL of diluted HDAC enzyme.
-
Incubate for 10 minutes at 37°C.
-
-
Substrate Addition:
-
Add 25 µL of the fluorogenic HDAC substrate.
-
Incubate for 30-60 minutes at 37°C.
-
-
Developer Addition:
-
Add 50 µL of developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate for 15 minutes at room temperature.
-
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 470 nm emission).[9]
-
Data Analysis: Plot the fluorescence intensity against the log of the this compound concentration to determine the IC50 value.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[13]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C23H20N6O | CID 9865515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
Validation & Comparative
A Comparative Guide to Mocetinostat and Entinostat: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two histone deacetylase (HDAC) inhibitors, Mocetinostat and Entinostat. While direct head-to-head clinical trial data is not currently available, this document synthesizes published preclinical and clinical findings to offer an objective overview of their respective activities and mechanisms of action.
At a Glance: Key Characteristics
| Feature | This compound (MGCD0103) | Entinostat (MS-275) |
| Primary Indications Studied | Hematologic Malignancies (Lymphoma) | Solid Tumors (Breast Cancer) |
| HDAC Inhibition Profile | Class I (HDAC1, 2, 3) and Class IV (HDAC11)[1][2] | Predominantly Class I (HDAC1, 3)[3] |
| Administration Route | Oral | Oral |
Biochemical Profile and Potency
Both this compound and Entinostat are benzamide derivatives that selectively target Class I HDACs, playing a crucial role in epigenetic regulation.[3][4] Their inhibitory concentrations (IC50) against specific HDAC isoforms are detailed below.
Table 1: Comparative HDAC Inhibitory Activity (IC50, µM)
| HDAC Isoform | This compound (MGCD0103) | Entinostat (MS-275) |
| HDAC1 | 0.15[1][5] | 0.51[6] |
| HDAC2 | 0.29[1][5] | Less potent than against HDAC1[7] |
| HDAC3 | 1.66[1][5] | 1.7[6] |
| HDAC11 | 0.59[1][5] | - |
| Class II (4, 5, 6, 7, 8) | No significant activity[1] | No significant activity[7] |
Data from in vitro cell-free assays.
Clinical Efficacy
Clinical investigations of this compound have primarily focused on hematologic malignancies, particularly lymphoma, while Entinostat has been extensively studied in solid tumors, most notably breast cancer.
This compound in Lymphoma
Phase II clinical trials have demonstrated the single-agent activity of this compound in patients with relapsed or refractory lymphomas.
Table 2: Efficacy of this compound in Relapsed/Refractory Lymphoma (Phase II)
| Cancer Type | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Diffuse Large B-Cell Lymphoma (DLBCL) | 41 | 17% | 49% |
| Follicular Lymphoma (FL) | 28 | 11% | 61% |
| Classical Hodgkin Lymphoma (cHL) - 110 mg dose | 23 | - | 34.8% |
| Classical Hodgkin Lymphoma (cHL) - 85 mg dose | 28 | - | 25% |
DCR includes complete response, partial response, and stable disease.
Entinostat in Breast Cancer
Entinostat has been evaluated in combination with endocrine therapy for hormone receptor-positive (HR+) advanced breast cancer.
Table 3: Efficacy of Entinostat in HR+ Advanced Breast Cancer
| Trial Phase | N | Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase II (ENCORE 301) | 130 | Entinostat + Exemestane | 4.3 months | 28.1 months |
| Placebo + Exemestane | 2.3 months | 19.8 months | ||
| Phase III (E2112) | 600+ | Entinostat + Exemestane | No significant improvement vs. placebo | No significant improvement vs. placebo |
Preclinical Antitumor Activity
Both agents have demonstrated significant antitumor effects in a variety of preclinical cancer models.
This compound:
-
Exhibited potent and selective antiproliferative activity against a broad spectrum of human cancer cell lines.[5]
-
Significantly inhibited the growth of human tumor xenografts in nude mice, with antitumor activity correlating with the induction of histone acetylation in the tumors.[1]
Entinostat:
-
Demonstrated antiproliferative activity against various human tumor cell lines derived from both solid and hematologic malignancies.[8]
-
Inhibited the growth of a range of human tumor xenografts, including models of lung, prostate, breast, pancreas, and renal cell carcinoma.[8]
Mechanisms of Action and Signaling Pathways
This compound and Entinostat exert their anticancer effects through the inhibition of HDACs, leading to the accumulation of acetylated histones and non-histone proteins. This results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 4. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mocetinostat and Other Class I HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mocetinostat with other prominent class I histone deacetylase (HDAC) inhibitors: Entinostat, Romidepsin, and Tucidinostat. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these epigenetic modulators.
Introduction to Class I HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1] Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are particularly implicated in cancer development and progression.[1] Inhibitors targeting these enzymes have emerged as a promising class of anti-cancer agents.[2] This guide focuses on this compound, a benzamide HDAC inhibitor, and compares its performance and characteristics with three other notable class I HDAC inhibitors.
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other selected class I HDAC inhibitors. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. For a definitive comparison, these inhibitors should be evaluated side-by-side in the same assays.
| Inhibitor | Chemical Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | Other HDACs (nM) | Reference(s) |
| This compound | Benzamide | 150 | 290 | 1660 | >10,000 | HDAC11 (590) | [3] |
| Entinostat | Benzamide | 181 | 180 | 1155 | >10,000 | HDAC4, 6, 7, 9 (>10,000) | [3] |
| Romidepsin | Cyclic Peptide | 36 | 47 | 510 | - | HDAC4 (16,000), HDAC6 (50) | [4] |
| Tucidinostat | Benzamide | 95 | 160 | 67 | 733 | HDAC10 (78), HDAC11 (432) | [5] |
Note: IC50 values can vary depending on the assay conditions, substrate used, and enzyme source. The data presented here is for comparative purposes and should be interpreted with caution.
Preclinical Antitumor Activity: A Comparative Overview
The following table summarizes key preclinical findings for each inhibitor across various cancer models.
| Inhibitor | In Vitro Effects | In Vivo Models and Efficacy | Reference(s) |
| This compound | Induces apoptosis, cell cycle arrest, and autophagy in various cancer cell lines including glioblastoma, chondrosarcoma, and Hodgkin's lymphoma.[6][7][8] | Demonstrates antitumor activity in xenograft models of various cancers.[6] Combination with 5-azacytidine shows promise in chondrosarcoma models.[7] | [6][7][8] |
| Entinostat | Inhibits proliferation and induces apoptosis in a range of cancer cell lines, including breast cancer and B-cell lymphoma.[9][10] | Shows antitumor efficacy in xenograft models of lung, prostate, breast, and renal cell carcinoma.[9] Can overcome resistance to other therapies.[11] | [9][10][11] |
| Romidepsin | Induces apoptosis and cell cycle arrest in T-cell lymphoma and other cancer cell lines.[12] | Potent activity across a broad spectrum of cancer cell types in the NCI-60 cell line panel and in various xenograft models.[12][13] | [12][13] |
| Tucidinostat | Induces apoptosis and cell cycle arrest in various cancer cells.[5] Shows notable antitumor activity and synergistic effects with immunotherapy.[14] | Demonstrates efficacy in preclinical models, supporting its use as a promising anti-cancer agent.[2] | [2][5][14] |
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their effects through the modulation of various signaling pathways. Below are diagrams illustrating the key pathways affected by each inhibitor.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of HDAC inhibitors.
In Vitro HDAC Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform. A common method involves a fluorogenic substrate that becomes fluorescent upon deacetylation by the HDAC enzyme, followed by cleavage by a developing enzyme (e.g., trypsin).
General Protocol:
-
Preparation: Recombinant human HDAC enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the test inhibitor are prepared in an appropriate assay buffer.
-
Reaction: The HDAC enzyme is pre-incubated with various concentrations of the inhibitor. The reaction is initiated by the addition of the fluorogenic substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Development: A developer solution, typically containing trypsin, is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.
-
Detection: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Analysis: The IC50 value, the concentration of inhibitor required to reduce HDAC activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the HDAC inhibitor and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the colored solution is measured using a microplate reader at approximately 570 nm.
-
Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Western Blot for Histone Acetylation
Principle: Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the levels of acetylated histones as a pharmacodynamic marker of HDAC inhibitor activity.
General Protocol:
-
Protein Extraction: Cells treated with HDAC inhibitors are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
Gel Electrophoresis: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3) and a loading control (e.g., anti-total H3 or anti-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The intensity of the bands is quantified to determine the relative levels of histone acetylation.
Conclusion
This compound is a potent and selective class I HDAC inhibitor with demonstrated preclinical and clinical activity. Its profile, particularly its selectivity for HDAC1, 2, 3, and 11, distinguishes it from other class I inhibitors such as Entinostat, the broader-acting Romidepsin, and Tucidinostat. The choice of an appropriate HDAC inhibitor for research or clinical development will depend on the specific cancer type, the desired selectivity profile, and the therapeutic strategy (monotherapy vs. combination). This guide provides a foundational comparison to aid in this decision-making process, highlighting the importance of considering the nuanced differences in potency, selectivity, and mechanisms of action among these promising epigenetic drugs. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]
- 6. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase II Study of this compound (MGCD0103) In Patients with Relapsed and Refractory Classical Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
Synergistic Anti-Tumor Effects of Mocetinostat and PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of epigenetic drugs and agents targeting DNA damage repair pathways is a promising strategy in oncology. This guide provides a comparative analysis of the synergistic effects observed when combining the histone deacetylase (HDAC) inhibitor Mocetinostat with Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct clinical trial data on the specific combination of this compound and PARP inhibitors is emerging, a strong preclinical rationale for this synergy is supported by extensive research on other HDAC inhibitors with similar mechanisms of action. This guide synthesizes the available data to provide insights into the potential efficacy and underlying mechanisms of this combination therapy.
Mechanism of Synergy: Inducing "BRCAness"
A key mechanism underlying the synergistic effect of HDAC inhibitors and PARP inhibitors is the induction of a "BRCAness" phenotype in cancer cells that are otherwise proficient in homologous recombination (HR), a major DNA double-strand break repair pathway.[1][2] HDAC inhibitors have been shown to downregulate the expression of key HR proteins, such as BRCA1 and RAD51.[3][4] This impairment of the HR pathway renders cancer cells highly dependent on other DNA repair mechanisms, such as base excision repair (BER), where PARP enzymes play a crucial role. The subsequent inhibition of PARP leads to the accumulation of unrepaired DNA damage and, ultimately, synthetic lethality in the cancer cells.
Furthermore, HDAC inhibitors have been found to increase the trapping of PARP1 at sites of DNA damage, a key cytotoxic mechanism of many PARP inhibitors.[5] This enhanced trapping exacerbates the DNA damage response, leading to increased apoptosis.
Quantitative Analysis of Synergism
While specific quantitative data for the combination of this compound and PARP inhibitors is not yet widely published, studies on other HDAC inhibitors demonstrate significant synergistic effects. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
The following table summarizes the Combination Index (CI) values from a study investigating the synergy between the HDAC inhibitor Vorinostat and the PARP inhibitor Olaparib in triple-negative breast cancer (TNBC) cell lines.[3] These findings suggest a strong synergistic interaction, particularly in BRCA-mutant cells, and provide a basis for expecting similar effects with this compound, a potent class I and IV HDAC inhibitor.
| Cell Line | BRCA Status | Combination Treatment (Vorinostat + Olaparib) | Combination Index (CI) at ED50 | Interpretation |
| SUM159 | Wild-Type | Vorinostat + Olaparib | 0.66 | Synergy |
| MDAMB231 | Wild-Type | Vorinostat + Olaparib | 0.44 | Synergy |
| SUM149 | Mutant | Vorinostat + Olaparib | 0.47 | Synergy |
| HCC1937 | Mutant | Vorinostat + Olaparib | 0.16 | Strong Synergy |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of synergy and a typical experimental workflow to evaluate the combination of this compound and a PARP inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, a PARP inhibitor (e.g., Olaparib, Talazoparib), or the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn.[3]
Western Blot Analysis
-
Cell Lysis: Treat cells with the drugs as described above. After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., BRCA1, RAD51, γ-H2AX, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for DNA Damage Foci (γ-H2AX)
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the drugs.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block with 1% BSA and incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody and Staining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on slides and visualize the cells using a fluorescence microscope. Quantify the number of γ-H2AX foci per cell.
Conclusion
The combination of this compound with PARP inhibitors represents a highly promising therapeutic strategy, particularly for cancers that are proficient in homologous recombination. The underlying mechanism of inducing a "BRCAness" state through the downregulation of HR repair proteins provides a strong rationale for the observed synergy with other HDAC inhibitors. The provided experimental protocols and conceptual frameworks offer a guide for researchers to further investigate and validate this combination in various cancer models. Future studies should focus on obtaining specific quantitative data for the this compound-PARP inhibitor combination and exploring its efficacy in in vivo models to pave the way for potential clinical applications.
References
- 1. Histone deacetylase inhibitor treatment induces ‘BRCAness’ and synergistic lethality with PARP inhibitor and cisplatin against human triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Histone Deacetylases (HDAC) Inhibitor—Valproic Acid Sensitizes Human Melanoma Cells to Dacarbazine and PARP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors decrease NHEJ both by acetylation of repair factors and trapping of PARP1 at DNA double-strand breaks in chromatin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mocetinostat and Vorinostat in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent histone deacetylase (HDAC) inhibitors, Mocetinostat and Vorinostat, in the context of hematological malignancies.
At a Glance: Key Differences
| Feature | This compound (MGCD0103) | Vorinostat (SAHA) |
| HDAC Isoform Selectivity | Class I and IV selective (HDAC1, 2, 3, and 11)[1][2][3][4] | Pan-HDAC inhibitor (Class I and II)[5][6] |
| FDA Approval | Not FDA approved; investigational | Approved for cutaneous T-cell lymphoma (CTCL)[5][6] |
| Chemical Class | Benzamide | Hydroxamic acid |
Preclinical Efficacy: A Quantitative Comparison
The following table summarizes the in vitro potency of this compound and Vorinostat against various HDAC enzymes and hematological cancer cell lines.
| Target | This compound IC50 | Vorinostat IC50 | Reference |
| HDAC Enzymes | |||
| HDAC1 | 0.15 µM | 10 nM | [1][2][7] |
| HDAC2 | 0.29 µM | - | [2] |
| HDAC3 | 1.66 µM | 20 nM | [2][7] |
| HDAC11 | 0.59 µM | - | [2] |
| Hematological Cancer Cell Lines | |||
| Biphenotypic B myelomonocytic leukemia (MV4-11) | - | ~1 µM | [8] |
| Burkitt's lymphoma (Daudi) | - | ~1 µM | [8] |
Clinical Efficacy in Hematological Malignancies
Clinical trials have demonstrated the therapeutic potential of both this compound and Vorinostat in various hematological malignancies. The following tables summarize key efficacy data from published studies.
This compound Clinical Trial Results
| Malignancy | Phase | N | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | II | 41 | 17% | 1 (unconfirmed) | [9] |
| Follicular Lymphoma (FL) | II | 28 | 11% | 1 | [9] |
| Hodgkin's Lymphoma (relapsed/refractory) | II | 21 (110mg cohort) | 38% (8/21) | 2 |
Vorinostat Clinical Trial Results
| Malignancy | Phase | N | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Cutaneous T-cell Lymphoma (CTCL) | II | 74 | 24-30% | Not specified | [10] |
| Cutaneous T-cell Lymphoma (CTCL) | II | 33 | 24% | 0 | |
| Relapsed Multiple Myeloma (in combination with Bortezomib) | I | 23 | - | - | [11] |
Safety and Tolerability Profile
A summary of the most common adverse events observed in clinical trials is presented below.
This compound: Common Adverse Events (≥20%)
| Adverse Event | Frequency | Reference |
| Fatigue | 75.0% | |
| Nausea | 69.4% | |
| Diarrhea | 61.1% |
Vorinostat: Common Adverse Events
| Adverse Event | Frequency | Reference |
| Fatigue | High | [11] |
| Nausea | High | [11] |
| Diarrhea | High | [11] |
| Thrombocytopenia | High | [11] |
Mechanism of Action: Signaling Pathways
This compound and Vorinostat exert their anti-cancer effects by inhibiting HDACs, leading to the accumulation of acetylated histones and other proteins. This results in the reactivation of tumor suppressor genes and the induction of apoptosis and cell cycle arrest.
This compound Signaling Pathway
This compound's selectivity for Class I and IV HDACs leads to the modulation of key cellular pathways involved in cancer cell survival and proliferation.
Caption: this compound's mechanism of action.
Vorinostat Signaling Pathway
As a pan-HDAC inhibitor, Vorinostat impacts a broader range of cellular processes, including angiogenesis and immune modulation, in addition to cell cycle and apoptosis.
Caption: Vorinostat's mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and Vorinostat are provided below.
HDAC Activity Assay (Fluorometric)
This protocol outlines the measurement of HDAC activity in cell lysates using a fluorometric assay.
Materials:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (for control)
-
Developer solution (e.g., containing trypsin and a stop solution)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[12][13][14]
Procedure:
-
Prepare Cell Lysate:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
HDAC Assay Buffer
-
Cell lysate (containing 10-50 µg of protein)[12]
-
HDAC inhibitor (for negative control wells) or vehicle.
-
-
-
Initiate Reaction:
-
Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.[12]
-
-
Stop Reaction and Develop Signal:
-
Measure Fluorescence:
Caption: HDAC Activity Assay Workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[15][16]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[16]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cells by treating with the desired compound (this compound or Vorinostat). Include untreated control cells.
-
Harvest both adherent and suspension cells.
-
Wash cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[9]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells.
-
-
Incubation:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caption: Annexin V/PI Apoptosis Assay Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution using PI staining and flow cytometry.[17][18][19][20][21]
Materials:
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)[17][19]
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Staining:
-
Incubation:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use a linear scale for PI fluorescence to distinguish between G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vorinostat in solid and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.co.jp [abcam.co.jp]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profiles of HDAC Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of resistance to Histone Deacetylase (HDAC) inhibitors is critical for the advancement of cancer therapeutics. This guide provides an objective comparison of the cross-resistance profiles of different HDAC inhibitors, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in the development of next-generation epigenetic drugs.
The emergence of resistance to HDAC inhibitors presents a significant challenge in clinical oncology. A common phenomenon observed is cross-resistance, where cancer cells that develop resistance to one HDAC inhibitor exhibit decreased sensitivity to other inhibitors within the same or different structural class. This guide delves into the experimental evidence outlining these cross-resistance patterns, offering a valuable resource for designing effective therapeutic strategies.
Quantitative Analysis of Cross-Resistance
To facilitate a clear comparison of the cross-resistance profiles, the following table summarizes the 50% inhibitory concentration (IC50) values of various HDAC inhibitors in sensitive parental cell lines and their resistant counterparts. The data is compiled from multiple studies and highlights the variable degree of cross-resistance observed across different inhibitor classes.
| Cell Line | Resistant to | Vorinostat (SAHA) IC50 (µM) | Panobinostat (LBH-589) IC50 (µM) | Belinostat (PXD101) IC50 (µM) | Romidepsin (FK228) IC50 (µM) | Reference |
| SW-982 (Synovial Sarcoma) | Multidrug Resistant | 8.6 | 0.1 | 1.4 | Not Reported | [1] |
| SW-1353 (Chondrosarcoma) | Multidrug Resistant | 2.0 | 0.02 | 2.6 | Not Reported | [1] |
| NCCIT-P (Testicular Germ Cell Tumor) | Cisplatin-Sensitive | Not Reported | ~0.005 | ~0.197 | Not Reported | [2] |
| NCCIT-R (Testicular Germ Cell Tumor) | Cisplatin-Resistant | Not Reported | ~0.005 | ~0.046 | Not Reported | [2] |
| 2102Ep-P (Testicular Germ Cell Tumor) | Cisplatin-Sensitive | Not Reported | ~0.002 | ~0.096 | Not Reported | [2] |
| 2102Ep-R (Testicular Germ Cell Tumor) | Cisplatin-Resistant | Not Reported | ~0.002 | ~0.107 | Not Reported | [2] |
| NT2-P (Testicular Germ Cell Tumor) | Cisplatin-Sensitive | Not Reported | ~0.017 | ~0.096 | Not Reported | [2] |
| NT2-R (Testicular Germ Cell Tumor) | Cisplatin-Resistant | Not Reported | ~0.017 | ~0.103 | Not Reported | [2] |
| HUT78 (Cutaneous T-Cell Lymphoma) | Sensitive | 0.675 ± 0.214 | Not Reported | Not Reported | 0.00122 ± 0.00024 | [3] |
| Belinostat-Resistant TCL cells | Belinostat | Significant cross-resistance | Significant cross-resistance | Resistant | Significant cross-resistance | [4] |
| Vorinostat-Resistant HCT116 cells | Vorinostat | 2- to 3-fold increase | Cross-resistant | Not Reported | Not cross-resistant | [5] |
Note: "Not Reported" indicates that the data was not available in the cited sources. The IC50 values for NCCIT, 2102Ep, and NT2 cell lines are approximated from graphical data.
Studies have shown that belinostat-resistant T-cell lymphoma (TCL) cells display significant cross-resistance to other HDAC inhibitors, including romidepsin, panobinostat, and vorinostat.[4] In another study, HCT116 colon tumor cells with acquired resistance to vorinostat, a hydroxamate-class inhibitor, also showed cross-resistance to other hydroxamate inhibitors like panobinostat (LBH589) and the aliphatic acid-class inhibitor valproic acid.[5] Interestingly, these vorinostat-resistant cells did not exhibit cross-resistance to the benzamide-class inhibitor MGCD0103 or the cyclic peptide-class inhibitor romidepsin, suggesting that the mechanism of resistance may be specific to certain structural classes of HDAC inhibitors.[5]
Unraveling the Mechanisms of Resistance: Signaling Pathways
The development of resistance to HDAC inhibitors is a multifactorial process involving the activation of pro-survival signaling pathways. Key pathways implicated in this process include the JAK-STAT and PI3K-Akt pathways. The following diagrams illustrate the general experimental workflow for studying HDAC inhibitor resistance and the signaling pathways involved.
Caption: A general workflow for generating and characterizing HDAC inhibitor-resistant cancer cell lines.
Caption: A simplified diagram of the JAK-STAT and PI3K-Akt signaling pathways implicated in HDAC inhibitor resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess HDAC inhibitor cross-resistance.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (both parental and resistant lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of various HDAC inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat parental and resistant cells with HDAC inhibitors at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Western Blot for Histone Acetylation and Signaling Proteins
This technique is used to detect changes in protein expression and post-translational modifications, such as histone acetylation.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) or specific signaling proteins (e.g., p-STAT3, p-Akt, total STAT3, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The cross-resistance profiles of HDAC inhibitors are complex and depend on both the specific inhibitor and the cellular context. This guide provides a framework for understanding these profiles through quantitative data, mechanistic pathways, and detailed experimental protocols. A thorough understanding of these resistance mechanisms is paramount for the rational design of combination therapies and the development of novel HDAC inhibitors that can overcome or circumvent resistance, ultimately improving patient outcomes in cancer therapy.
References
- 1. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acquired vorinostat resistance shows partial cross-resistance to 'second-generation' HDAC inhibitors and correlates with loss of histone acetylation and apoptosis but not with altered HDAC and HAT activities. | Sigma-Aldrich [merckmillipore.com]
Mocetinostat: A Comparative Guide to its Role in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mocetinostat's efficacy in inducing apoptosis and cell cycle arrest in cancer cells, benchmarked against other therapeutic alternatives. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of related research.
This compound (also known as MGCD0103) is a selective inhibitor of Class I and IV histone deacetylases (HDACs), which has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2][3][4][5][6][7] Its mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest) in malignant cells.[6][7]
Comparative Efficacy of this compound
This compound has been shown to be a potent inducer of apoptosis and cell cycle arrest in a variety of cancer cell lines. The following tables summarize its performance, often in comparison to other HDAC inhibitors like Vorinostat.
Table 1: Induction of Apoptosis by this compound in Prostate Cancer Cells
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Apoptosis Induction (Fold Change vs. Control) | Reference |
| DU-145 | This compound | 1 | 24 | ~2.5 | [1] |
| DU-145 | This compound | 5 | 24 | ~4.0 | [1] |
| PC-3 | This compound | 1 | 24 | ~2.0 | [1] |
| PC-3 | This compound | 5 | 24 | ~3.5 | [1] |
| DU-145 | Vorinostat | 5 | 72 | (qualitative colony formation reduction) | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in Liver Cancer Cells
| Cell Line | Treatment | Concentration (µM) | Duration (h) | % Cells in G2/M Phase | Reference |
| HepG2 | Control | 0 | 48 | 5.55 ± 0.58 | [8] |
| HepG2 | This compound | 1 | 48 | 8.90 ± 0.90 | [8] |
| HepG2 | This compound | 5 | 48 | 15.72 ± 1.14 | [8] |
| Huh7 | Control | 0 | 48 | 8.16 ± 1.18 | [8] |
| Huh7 | This compound | 1 | 48 | 15.26 ± 1.45 | [8] |
| Huh7 | This compound | 5 | 48 | 22.20 ± 1.72 | [8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for validating its effects.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for validating this compound's effects.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., DU-145, PC-3)
-
96-well plates
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Detergent reagent (e.g., 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2.5, 5 µM) and a vehicle control (DMSO) for the desired time (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay quantifies the percentage of apoptotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol determines the distribution of cells in different phases of the cell cycle.[9][10][11]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at 4°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-p21, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor MGCD0103 causes cell cycle arrest, apoptosis, and autophagy in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. cdn.bcm.edu [cdn.bcm.edu]
- 11. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Mocetinostat
For Immediate Implementation: This document provides crucial safety and logistical information for all laboratory personnel handling Mocetinostat. Adherence to these procedures is mandatory to ensure personal safety and maintain a secure research environment.
This compound is a potent, orally active, and isotype-selective histone deacetylase (HDAC) inhibitor.[1][2] As a pharmaceutically active ingredient with toxic properties, it requires stringent handling protocols to prevent exposure.[3] It is classified as a moderate to severe irritant to the skin and eyes and may cause allergic reactions upon skin contact or respiratory difficulties if inhaled.[3][4]
Personal Protective Equipment (PPE) Protocol
All personnel must don the following PPE before handling this compound. This is a non-negotiable minimum standard for all procedures involving this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption.[5] this compound is a skin irritant and potential sensitizer.[3][4] |
| Eye Protection | Chemical safety goggles with side shields. | Protects against splashes and airborne particles, preventing severe eye irritation.[3][6] |
| Body Protection | Disposable, liquid-resistant laboratory coat with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[6] |
| Respiratory Protection | For handling powders outside of a containment unit: A NIOSH-approved N95 respirator or higher (e.g., FFP3).[6] | Prevents inhalation of aerosolized particles, which can cause allergic or asthmatic symptoms.[4] |
Operational Plan for Safe Handling
This step-by-step guide outlines the mandatory procedures for working with this compound, from preparation to disposal.
1. Preparation and Weighing:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5]
-
Before weighing, decontaminate the work surface.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid creating airborne dust.
2. Dissolution:
-
This compound is soluble in organic solvents such as DMSO and DMF.[7]
-
When dissolving, add the solvent slowly to the powder to prevent splashing.
-
If creating an aqueous buffer solution, first dissolve this compound in a minimal amount of DMF or DMSO and then dilute with the aqueous buffer.[7]
-
Aqueous solutions should not be stored for more than one day.[7]
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When using the compound in cell culture or other experimental systems, continue to wear all prescribed PPE.
-
Any equipment that comes into contact with this compound must be decontaminated or disposed of as hazardous waste.
Emergency Response and Spill Management
In the event of accidental release, immediate and correct response is critical to mitigate exposure.
1. Spill Containment:
-
Evacuate the immediate area.
-
If the spill is significant, alert laboratory safety personnel.
-
For small spills, trained personnel wearing appropriate PPE (including respiratory protection) should proceed with cleanup.[3][6]
2. Cleanup Procedure:
-
For liquid spills: Cover with an absorbent material.
-
For powder spills: Gently cover with damp absorbent paper towels to avoid raising dust.
-
Clean the area with soap and water.
-
All cleanup materials must be placed in a sealed bag and disposed of as hazardous chemical waste.
3. Personal Contamination:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
-
Bulk this compound: Unused or expired solid this compound is considered bulk chemotherapy waste and must be disposed of in a designated hazardous waste container, typically a black container.[8]
-
Trace Waste: Items with residual contamination (less than 3% of the original volume), such as empty vials, pipette tips, gloves, and lab coats, are considered trace chemotherapy waste.[8] These should be disposed of in designated yellow chemotherapy waste containers.[8]
-
Liquid Waste: All solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container for chemical waste. Do not pour down the drain.
-
Sharps: Needles and syringes used for handling this compound solutions should be placed in a puncture-proof sharps container designated for chemotherapy waste.[8]
All waste must be handled by a certified hazardous waste disposal service.
Visual Workflow and Safety Diagrams
To further clarify the procedural flow and logical relationships in handling this compound, the following diagrams have been created.
References
- 1. This compound(MGCD0103) | CAS#:726169-73-9 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pogo.ca [pogo.ca]
- 6. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medprodisposal.com [medprodisposal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
